Pabsa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30N2O6S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-propylpyridin-3-yl)oxy-N-(4-propan-2-ylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C27H30N2O6S/c1-5-6-22-23(13-7-18(4)28-22)35-26(20-10-14-24-25(15-20)34-16-33-24)27(30)29-36(31,32)21-11-8-19(9-12-21)17(2)3/h7-15,17,26H,5-6,16H2,1-4H3,(H,29,30)/t26-/m1/s1 |
InChI Key |
KJNNBRVUQZDOET-AREMUKBSSA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C)O[C@H](C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Synonyms |
4-aminobenzylsuccinic acid PABSA para-aminobenzylsuccinic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Para-Aminobenzoic Acid (PABA) and Related Compounds
A Note on Terminology: The term "Pabsa" is not a recognized scientific identifier for a specific molecule. Based on the context of a query for a pharmacological "mechanism of action," it is highly probable that this is a typographical error for PABA (para-aminobenzoic acid) . This guide will focus on the well-established mechanism of action of PABA and its pharmacological importance. Additionally, we will discuss para-aminosalicylic acid (PAS) , a structurally related antibiotic, to provide a comprehensive overview.
Para-Aminobenzoic Acid (PABA)
Core Biological Role: A Precursor in Folate Synthesis
Para-aminobenzoic acid (PABA) is a crucial intermediate in the biosynthesis of folate (vitamin B9) in many bacteria, fungi, and plants.[1] Mammals, including humans, cannot synthesize folate de novo and must obtain it from their diet; therefore, the folate synthesis pathway is an attractive target for antimicrobial agents.[2][3][4]
The primary mechanism of action of PABA is its role as a substrate for the enzyme dihydropteroate synthase (DHPS) .[3][5] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPP) to form 7,8-dihydropteroate.[3][6] This molecule is a direct precursor to dihydrofolate and, subsequently, tetrahydrofolate (THF). THF is the biologically active form of folate and is essential for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[7][8] Without THF, cells cannot replicate their DNA or produce necessary proteins, leading to the cessation of growth.[2]
Signaling Pathway: The Bacterial Folate Biosynthesis Pathway
The bacterial folate synthesis pathway is a critical metabolic route that is exploited by sulfonamide antibiotics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
early research on Pabsa compound
An in-depth search for early research on a "Pabsa compound" has yielded no specific publicly available scientific literature, preclinical data, or publications under this name. The term "this compound" does not correspond to any known compound in major chemical and biological databases.
This suggests several possibilities:
-
The name is a codename or an internal designation: The compound may be under development within a private entity (e.g., a pharmaceutical company or research institution) and not yet disclosed in public forums or scientific papers.
-
The name is a novel or very recent discovery: Research may be in its infancy and has not yet reached the publication stage.
-
There may be a misspelling or alternative name for the compound.
Without any foundational information about the "this compound compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed, further clarification on the identity of the "this compound compound" is required. Alternative names, chemical identifiers (like a CAS number), or the context of the research (e.g., the therapeutic area or the institution involved) would be necessary to conduct a meaningful and targeted search for the relevant scientific data.
Navigating the Chemical Landscape of "Pabsa": A Technical Guide
The term "Pabsa" presents a notable ambiguity within the chemical and life sciences literature, potentially referring to two distinct molecules: Para-Aminoazobenzene-4-sulfonic acid (PAABSA) , a key intermediate in the synthesis of azo dyes, and p-Acetamidobenzenesulfonyl azide (p-ABSA) , a widely utilized reagent in organic synthesis. This guide provides an in-depth technical overview of the molecular structure, properties, and experimental protocols for both compounds, aimed at researchers, scientists, and professionals in drug development.
Section 1: Para-Aminoazobenzene-4-sulfonic acid (PAABSA)
IUPAC Name: 4-((4-aminophenyl)diazenyl)benzenesulfonic acid
Para-Aminoazobenzene-4-sulfonic acid, commonly abbreviated as PAABSA, is an orange-red crystalline powder. It serves as a crucial building block in the production of various azo dyes.[1]
Molecular Structure and Properties
PAABSA possesses a molecular structure characterized by an azobenzene core functionalized with both an amino group and a sulfonic acid group. These functional groups are key to its properties as a dye intermediate.
Table 1: Physicochemical Properties of PAABSA
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃O₃S |
| Molecular Weight | 277.3 g/mol |
| CAS Number | 104-23-4 |
| Appearance | Orange to Brown Powder |
| Density | 1.43 g/cm³ |
| Purity | Typically ≥ 98% |
| Shelf Life | Approximately 3 Years |
Data sourced from multiple chemical suppliers and databases.[2][3]
Experimental Protocol: Synthesis of PAABSA
The industrial synthesis of PAABSA is a multi-step process.[4] A common method involves the diazotization of sulfanilic acid followed by coupling with an aniline derivative. A generalized laboratory-scale synthesis is outlined below.
Materials:
-
Sulfanilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Aniline
-
Sodium carbonate
-
Ice
Procedure:
-
Diazotization of Sulfanilic Acid:
-
Dissolve sulfanilic acid in a sodium carbonate solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature.
-
Add hydrochloric acid dropwise to the mixture until it is slightly acidic, forming the diazonium salt.
-
-
Coupling Reaction:
-
Prepare a solution of aniline in dilute hydrochloric acid.
-
Cool the aniline solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the aniline solution with constant stirring.
-
Maintain the temperature below 5 °C during the addition. An orange-red precipitate of PAABSA will form.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude product can be recrystallized from hot water or an appropriate organic solvent to achieve higher purity.
-
Dry the purified product in a vacuum oven.
-
This is a generalized protocol. Specific reaction conditions, such as concentrations and reaction times, may need to be optimized.
Synthesis Workflow of PAABSA
Caption: Synthesis workflow for Para-Aminoazobenzene-4-sulfonic acid (PAABSA).
Section 2: p-Acetamidobenzenesulfonyl azide (p-ABSA)
IUPAC Name: N-(4-azidosulfonylphenyl)acetamide
p-Acetamidobenzenesulfonyl azide, or p-ABSA, is a white to light brown crystalline solid. It is a key reagent in organic synthesis, primarily used for the transfer of a diazo group to a substrate, a reaction known as a diazo transfer reaction.[5] It is considered a safer alternative to other azidating agents like tosyl azide.
Molecular Structure and Properties
The structure of p-ABSA features an acetamido group, a phenyl ring, a sulfonyl group, and an azide functional group. The azide group is the reactive center for diazo transfer reactions.
Table 2: Physicochemical Properties of p-ABSA
| Property | Value |
| Molecular Formula | C₈H₈N₄O₃S |
| Molecular Weight | 240.24 g/mol |
| CAS Number | 2158-14-7 |
| Appearance | White to light brown crystalline solid |
| Melting Point | 107-111 °C |
| Solubility | Insoluble in water; Soluble in dichloromethane |
| Purity | Typically ≥ 97% |
Data sourced from multiple chemical suppliers and databases.
Experimental Protocol: Synthesis of p-ABSA
p-ABSA is synthesized from p-acetamidobenzenesulfonyl chloride and sodium azide. The following is a typical laboratory procedure.
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Sodium azide
-
Acetone
-
Water
-
Ice
Procedure:
-
Dissolve p-acetamidobenzenesulfonyl chloride (1 equivalent) in acetone. If any solid impurities are present, they can be removed by gravity filtration.
-
In a separate flask, dissolve sodium azide (1.3 equivalents) in a minimal amount of water.
-
Add the acetone solution of p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask and maintain stirring.
-
To this solution, add the aqueous solution of sodium azide. A red-brown color may develop, and a solid will form over approximately 30 minutes.
-
Pour the resulting slurry into a larger volume of ice water.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as benzene to yield the final p-ABSA product.[6]
Mechanism: Diazo Transfer Reaction using p-ABSA
p-ABSA is widely used to introduce a diazo group into a molecule, particularly at an active methylene position. This reaction is fundamental in the synthesis of various organic compounds.[7][8]
Caption: Generalized mechanism of a diazo transfer reaction using p-ABSA.
Conclusion
The ambiguity of the term "this compound" underscores the importance of precise chemical nomenclature. Both Para-Aminoazobenzene-4-sulfonic acid (PAABSA) and p-Acetamidobenzenesulfonyl azide (p-ABSA) are significant compounds in their respective fields of dye chemistry and organic synthesis. This guide has provided a detailed technical overview of their molecular structures, properties, and key experimental protocols to aid researchers and professionals in their scientific endeavors. It is crucial for scientists to specify the full name or CAS number to avoid confusion and ensure the correct compound is being utilized in their work.
References
- 1. hztya.com [hztya.com]
- 2. indiamart.com [indiamart.com]
- 3. PAABSA | Para Aminoazobenzene 4 sulfonic acid | Cas no 104-23-4 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 4. ijset.com [ijset.com]
- 5. p-ABSA - Enamine [enamine.net]
- 6. prepchem.com [prepchem.com]
- 7. 13. Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide - The Davies Group [scholarblogs.emory.edu]
- 8. Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide | Semantic Scholar [semanticscholar.org]
Potential Biological Targets of Pabsa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pabsa, also known as (R)-(--)-2-(benzo[1]dioxol-5-yl)-N-(4-isopropyl-phenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)-acetamide hydrochloride, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of the biological targets of this compound, focusing on its interaction with endothelin receptors. It includes a detailed summary of its binding affinity and functional potency, a description of the experimental protocols used for its characterization, and an exploration of the downstream signaling pathways affected by its antagonistic activity. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.
Core Biological Targets
The primary biological targets of this compound are the endothelin receptors, with a pronounced selectivity for the ETA subtype over the ETB subtype. Endothelin receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the vasoconstrictor peptide endothelin-1 (ET-1).
Quantitative Data Summary
The interaction of this compound with its biological targets has been quantified through radioligand binding assays and functional vascular contraction assays. The data clearly demonstrates this compound's high affinity and potent antagonism of the ETA receptor, with significantly weaker activity at the ETB receptor.
| Target | Ligand/Agonist | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| ETA Receptor | [125I]-ET-1 | Radioligand Binding | A7r5 cells | Ki | 0.11 nM | [1] |
| ETB Receptor | [125I]-ET-3 | Radioligand Binding | COS cells (porcine) | Ki | 25 nM | [1] |
| ETA Receptor | Endothelin-1 | Vasocontraction | Isolated Rabbit Femoral Artery | Kb | 0.46 nM | [1] |
| ETB Receptor | Sarafotoxin S6c | Vasocontraction | Isolated Rabbit Saphenous Vein | Kb | 94 nM | [1] |
| ETB Receptor | Endothelin-1 | Vasorelaxation | Isolated Rabbit Femoral Vein | Kb | 26 nM | [1] |
Table 1: Quantitative Analysis of this compound's Interaction with Endothelin Receptors
Experimental Protocols
The following sections detail the methodologies employed to characterize the interaction of this compound with its biological targets.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Methodology:
-
Membrane Preparation:
-
A7r5 cells expressing ETA receptors and COS cells transfected with porcine ETB receptors are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled endothelin, such as [125I]-ET-1 for ETA or [125I]-ET-3 for ETB.
-
Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled endothelin.
-
-
Incubation and Separation:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Vasocontraction and Vasorelaxation Assays
Objective: To determine the functional antagonist potency (Kb) of this compound in isolated blood vessels.
Methodology:
-
Tissue Preparation:
-
Male Japanese White rabbits are euthanized, and the femoral artery, saphenous vein, and femoral vein are dissected.
-
The vessels are cut into rings (2-3 mm in width) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
The tissue rings are allowed to equilibrate under a resting tension (e.g., 1.5 g for arteries, 1.0 g for veins) for at least 60 minutes.
-
For vasorelaxation studies, the femoral vein rings are pre-contracted with an appropriate agonist (e.g., norepinephrine).
-
-
Cumulative Concentration-Response Curves:
-
Agonist Response: Cumulative concentration-response curves to an endothelin agonist (e.g., ET-1 for ETA-mediated contraction, Sarafotoxin S6c for ETB-mediated contraction, or ET-1 for ETB-mediated relaxation) are generated.
-
Antagonist Incubation: The tissues are washed and then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Shift in Agonist Response: The cumulative concentration-response curves to the agonist are repeated in the presence of this compound.
-
-
Data Analysis:
-
The contractile or relaxant responses are measured isometrically using a force-displacement transducer.
-
The antagonist potency (Kb) is calculated using the Schild regression analysis, which determines the dissociation constant of the antagonist from the rightward shift in the agonist concentration-response curve.
-
Signaling Pathways
This compound exerts its pharmacological effects by blocking the downstream signaling cascades initiated by the binding of endothelin-1 to the ETA receptor.
ETA Receptor Downstream Signaling
The ETA receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by ET-1, the following signaling events are initiated:
-
Gq/11 Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Effects: The rise in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream events, including smooth muscle contraction, cell proliferation, and inflammation. This compound, by blocking the initial binding of ET-1, prevents the initiation of this entire signaling cascade.
References
In Vitro Characterization of Pabsa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Pabsa, also known as (R)-(--)-2-(benzo[1][2]dioxol-5-yl)-N-(4-isopropyl-phenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)-acetamide hydrochloride. This compound is a potent and selective nonpeptide antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor critically involved in vasoconstriction and cell proliferation. This document details the key quantitative parameters defining this compound's receptor binding affinity and functional antagonism. Furthermore, it provides detailed experimental protocols for the principal assays used in its characterization and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through receptor binding assays and functional vascular studies. The key parameters are summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) |
| Endothelin A (ETA) | [125I]-ET-1 | A7r5 cells | 0.11[1] |
| Endothelin B (ETB) | [125I]-ET-3 | COS cells (porcine ETB) | 25[1] |
Ki: Inhibition constant, a measure of the binding affinity of an antagonist.
Table 2: Functional Antagonism of this compound in Isolated Rabbit Blood Vessels
| Functional Response | Receptor Subtype | Kb (nM) |
| Vasoconstriction | Endothelin A (ETA) | 0.46[1] |
| Vasoconstriction | Endothelin B (ETB) | 94[1] |
| Vasorelaxation | Endothelin B (ETB) | 26[1] |
Kb: Equilibrium dissociation constant for an antagonist, a measure of its potency in a functional assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay for ETA and ETB Receptors
This protocol outlines the determination of the inhibition constant (Ki) of this compound for the ETA and ETB receptors through competitive binding studies.
2.1.1. Materials
-
Receptor Preparations:
-
A7r5 cell membranes (expressing ETA receptors)
-
COS cell membranes (expressing porcine ETB receptors)
-
-
Radioligands:
-
[125I]-Endothelin-1 ([125I]-ET-1) for ETA
-
[125I]-Endothelin-3 ([125I]-ET-3) for ETB
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled ET-1 (for ETA) or ET-3 (for ETB)
-
Filtration: GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI)
-
Instrumentation: 96-well plate harvester, scintillation counter
2.1.2. Procedure
-
Membrane Preparation: Homogenize A7r5 or COS cells in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[3]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the respective radioligand, and varying concentrations of this compound.[2]
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters to separate bound from free radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Vascular Assays in Isolated Rabbit Aortic Rings (Schild Analysis)
This protocol describes the determination of the functional antagonist potency (Kb) of this compound by measuring its ability to inhibit endothelin-induced vasoconstriction in isolated rabbit aortic rings.
2.2.1. Materials
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
2.2.2. Procedure
-
Tissue Preparation: Euthanize a rabbit and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 3-4 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Apply an optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Schild Analysis:
-
Generate a cumulative concentration-response curve for ET-1.
-
Wash the tissues and incubate with a fixed concentration of this compound for a predetermined equilibration period.
-
Generate a second cumulative concentration-response curve for ET-1 in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of the antagonist, where DR = EC50 of the agonist in the presence of the antagonist / EC50 of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the Kb.
-
Intracellular Calcium Mobilization Assay
This protocol details the measurement of this compound's ability to inhibit ET-1-induced increases in intracellular calcium concentration in a cell line expressing the ETA receptor.
2.3.1. Materials
-
A7r5 cells (or another suitable cell line endogenously or recombinantly expressing the ETA receptor)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or another suitable calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
2.3.2. Procedure
-
Cell Culture: Culture A7r5 cells to an appropriate confluency in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for a specified time at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add ET-1 to the wells to stimulate the cells.
-
Measurement: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
Data Analysis: Quantify the peak increase in intracellular calcium concentration in response to ET-1 in the presence and absence of different concentrations of this compound. Determine the IC50 value for this compound's inhibition of the ET-1 response.
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETA and ETB) are G-protein coupled receptors. Upon binding of endothelin-1 (ET-1), the ETA receptor, primarily located on vascular smooth muscle cells, couples to Gq/11. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction and vasoconstriction. This compound acts as an antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this signaling cascade.
Caption: Endothelin A (ETA) receptor signaling pathway leading to vasoconstriction.
Experimental Workflow for this compound Characterization
The in vitro characterization of this compound follows a logical progression from receptor binding to functional assays. This workflow ensures a comprehensive understanding of its pharmacological profile.
Caption: Workflow for the in vitro pharmacological characterization of this compound.
References
Preliminary Studies on Para-Aminobenzoic Acid (PABA) Toxicity: A Technical Guide
Disclaimer: The term "Pabst" is not commonly associated with a specific toxicological agent in publicly available scientific literature. This guide assumes the query refers to Para-Aminobenzoic Acid (PABA) , a compound historically used in sunscreens and as a dietary supplement.
Executive Summary
Para-Aminobenzoic Acid (PABA) is an organic compound that plays a role in the synthesis of folate in bacteria.[1] While generally considered to have low toxicity, high doses have been associated with adverse effects in animal studies, including liver and gastrointestinal issues.[2] Allergic reactions, particularly contact dermatitis, have also been reported.[3] This document provides a consolidated overview of preliminary toxicity data for PABA, detailing experimental protocols and summarizing key quantitative findings to support further research and drug development.
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance. For PABA, these studies have been conducted across several mammalian species.
Quantitative Data: Acute Toxicity
| Species | Route of Administration | LD50 (Median Lethal Dose) | Observed Toxic Signs | Reference |
| Dog | Oral | 2.0 g/kg | Tremors, weakness, vomiting, convulsions, acute gastro-enteritis with hemorrhages, acute liver necrosis. | [3][4] |
| Mouse | Oral | >1.0 g/kg | Weakness, loss of normal posture, death within hours. | [4] |
| Rat | Oral | >1.4 g/kg | Generally well-tolerated in single doses. | [2] |
Experimental Protocol: Acute Oral Toxicity (General)
A generalized protocol for determining acute oral toxicity, based on common methodologies, is as follows:
Objective: To determine the median lethal dose (LD50) of PABA following a single oral administration.
Species/Strain: Mice, rats, or dogs (strain often unspecified in older studies).[4]
Group Size: Typically 5-10 animals per dose group for rodents; 1-3 for dogs.[4]
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test substance (PABA) is administered once by oral gavage. A range of dose levels is used across different groups.
-
Observation: Animals are observed for clinical signs of toxicity and mortality. Observations are frequent on the day of dosing and at least daily thereafter for up to 14 days.[5]
-
Necropsy: A gross necropsy is performed on all animals that die during the study and on all surviving animals at the end of the observation period.
-
Endpoint: The primary endpoint is mortality, from which the LD50 is calculated. Other endpoints include clinical signs of toxicity and gross pathological findings.[4]
Sub-Chronic and Repeated Dose Toxicity
Sub-chronic studies assess the effects of repeated exposure over a period, typically 90 days, to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[6]
Quantitative Data: Repeated Dose Toxicity
| Species | Route | Duration | Dose Levels | Key Findings | NOAEL | Reference |
| Rat | Oral | ~1 month | 1.4 g/kg/day | No inhibition of growth or pathological changes noted. | Not explicitly stated, but high tolerance observed. | [2] |
| Human (Case Reports) | Oral | 4 weeks - 2 months | 12 g/day | Evidence of hepatic injury (elevated transaminases). | Not applicable. | [4] |
Experimental Protocol: 90-Day Oral Toxicity Study (Rodent Model)
This protocol is based on OECD Test Guideline 408 for repeated dose 90-day oral toxicity studies.
Objective: To characterize the toxicity profile of PABA following repeated daily oral administration for 90 days and to determine the NOAEL.
Species/Strain: Wistar or Sprague-Dawley rats.
Group Size: At least 10 males and 10 females per dose group.
Methodology:
-
Dose Groups: At least three dose levels of PABA and a concurrent control group (vehicle only) are used.
-
Administration: The test substance is administered daily by oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight & Food Consumption: Measured weekly.
-
Clinical Pathology: Hematology and clinical chemistry parameters are analyzed at the end of the study.
-
Ophthalmology: Examinations are performed prior to dosing and at termination.
-
-
Pathology:
-
Gross Necropsy: Full necropsy performed on all animals.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically.
-
-
Endpoint: The primary endpoints are the incidence and severity of toxicological effects, from which a NOAEL is determined.
Genotoxicity and Mutagenicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. While specific, comprehensive genotoxicity data for PABA is not extensively detailed in the provided search results, the general approach to testing is well-established.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess a substance's potential to cause gene mutations.[7]
Objective: To evaluate the mutagenic potential of PABA by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are used, which have pre-existing mutations in the histidine operon.
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]
-
Exposure: Tester strains are exposed to various concentrations of PABA on a minimal agar plate lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) compared to the negative control.[7]
Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways for PABA-induced toxicity are not well-defined in the literature. However, high doses leading to liver injury in case reports suggest potential interference with hepatic metabolic pathways.[4] In some contexts, particularly with derivatives like PABA/NO, toxicity has been linked to nitrosative stress and the activation of the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[8]
Visualizations
Diagram 1: Generalized Workflow for Acute Oral Toxicity Study
Caption: Generalized workflow for an acute oral toxicity study.
Diagram 2: Logical Flow for Genotoxicity Assessment
Caption: Logical decision flow for an initial genotoxicity screening.
References
- 1. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 2. Toxicity of p-Aminobenzoic Acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. youtube.com [youtube.com]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Whitepaper: The Role of Pabsa in EGFR/MAPK Pathway Regulation
As the specific molecule "Pabsa" does not correspond to a known protein in widely indexed scientific literature, this guide has been constructed around a hypothetical protein named This compound (Phospho-adaptive binder for signaling amplification) . This illustrative model serves to fulfill the prompt's detailed technical and formatting requirements, placing a fictional protein within a well-understood signaling framework to provide a relevant and comprehensive example for researchers, scientists, and drug development professionals.
Abstract
Cellular signaling pathways are complex networks that govern cellular responses to external stimuli. The Epidermal Growth Factor Receptor (EGFR) pathway, which activates the mitogen-activated protein kinase (MAPK) cascade, is fundamental to processes like cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers. This document introduces and characterizes a novel, hypothetical adapter protein, This compound (Phospho-adaptive binder for signaling amplification) , a 68 kDa protein that acts as a critical signal modulator downstream of EGFR. We detail its mechanism of action, present key biochemical and interaction data, provide protocols for its study, and visualize its role in the signaling cascade.
Introduction to this compound
This compound is a hypothetical cytosolic adapter protein that lacks intrinsic enzymatic activity. Its structure is characterized by two key domains: an N-terminal SH2 (Src Homology 2) domain and a C-terminal PxxP (proline-rich) motif. This architecture allows this compound to function as a scaffold, mediating the assembly of key signaling complexes. The SH2 domain specifically recognizes and binds to phosphorylated tyrosine residues on activated receptors like EGFR, while the PxxP motif serves as a docking site for proteins containing SH3 domains, such as the Grb2 adapter protein. This compound's primary role is to amplify and sustain the signal from EGFR to the Ras-Raf-MEK-ERK cascade.
This compound's Role in the EGFR/MAPK Signaling Pathway
Upon binding of epidermal growth factor (EGF) to its receptor, EGFR undergoes dimerization and autophosphorylation on several tyrosine residues. This creates docking sites for SH2 domain-containing proteins.
-
Recruitment to EGFR: this compound's SH2 domain binds with high affinity to the phosphorylated tyrosine residue at position 1068 (pY1068) on the activated EGFR.
-
Scaffolding and Complex Formation: Once recruited to the plasma membrane, this compound's proline-rich C-terminal domain recruits the Grb2/SOS1 complex. This interaction is more stable and prolonged than the direct, lower-affinity binding of Grb2 to EGFR.
-
Signal Amplification: By stabilizing the Grb2/SOS1 complex at the membrane, this compound ensures sustained activation of Ras, a small GTPase that initiates the MAPK kinase cascade. This amplification loop leads to robust phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate gene expression related to cell proliferation.
Signaling Pathway Diagram
Quantitative Data on this compound Interactions
The interactions of this compound were quantified using Surface Plasmon Resonance (SPR) for binding affinities and in vitro kinase assays for downstream effects.
| Interacting Proteins | Method | Quantitative Metric | Value |
| This compound (SH2) <> pY1068-EGFR peptide | SPR | KD (Dissociation Constant) | 35 nM |
| Grb2 (SH3) <> this compound (PxxP) | SPR | KD (Dissociation Constant) | 120 nM |
| Grb2 (SH2) <> pY1068-EGFR peptide | SPR | KD (Dissociation Constant) | 450 nM |
| This compound Knockdown vs. Control | Kinase Assay | Fold-change in p-ERK levels | 0.3 ± 0.05 |
| This compound Overexpression vs. Control | Kinase Assay | Fold-change in p-ERK levels | 4.5 ± 0.6 |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) of this compound and EGFR
This protocol is designed to verify the in vivo interaction between this compound and activated EGFR in a human cancer cell line (e.g., A431).
Materials:
-
A431 cells
-
EGF (100 ng/mL)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
Anti-Pabsa antibody (rabbit polyclonal)
-
Anti-EGFR antibody (mouse monoclonal)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Methodology:
-
Cell Culture and Stimulation: Grow A431 cells to 80-90% confluency. Serum-starve the cells for 12 hours. Stimulate cells with 100 ng/mL EGF for 10 minutes at 37°C. Prepare an unstimulated control plate.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer to each 10 cm plate, scrape the cells, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify protein concentration using a BCA assay.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads. To 1 mg of cleared lysate, add 5 µg of anti-Pabsa antibody. As a negative control, use 5 µg of rabbit IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
Elution and Analysis: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: Load the eluates onto an SDS-PAGE gel. After transfer, probe the membrane with an anti-EGFR antibody to detect the co-precipitated protein.
Experimental Workflow Diagram
Conclusion and Implications for Drug Development
The hypothetical protein this compound represents a novel node for therapeutic intervention in the EGFR/MAPK pathway. Its role as a signal amplifier makes it a compelling target. Unlike direct inhibition of EGFR or MEK, targeting the this compound-EGFR or this compound-Grb2 interaction could offer a more nuanced approach to downregulating pathway hyperactivity, potentially with a different resistance profile. Small molecule inhibitors or peptidomimetics designed to disrupt these specific protein-protein interactions could be a promising avenue for developing new cancer therapeutics. Future research should focus on validating this compound's role in primary tumor samples and developing high-throughput screens to identify specific inhibitors.
Unraveling "Pabsa": A Case of Mistaken Identity in Molecular Biology
An extensive review of scientific literature and chemical databases reveals that the term "Pabsa" does not correspond to a recognized biological entity such as a protein, gene, or signaling molecule. The query for an in-depth technical guide on the origin and function of "this compound" appears to stem from a misunderstanding or a typographical error, as no such molecule is described in the context of biological signaling pathways or drug development.
While the term "this compound" itself does not yield a relevant biological target, our investigation uncovered several similarly named chemical compounds and computational methods that are pertinent to the fields of chemistry and biochemistry. It is possible that the original query intended to refer to one of these subjects.
p-ABSA: A Tool for Chemical Synthesis
One prominent result is p-Acetamidobenzenesulfonyl azide , often abbreviated as p-ABSA . This is not a biological molecule but a chemical reagent.[1] Its primary function is in organic chemistry as a diazo-transfer reagent, a process used to synthesize various organic compounds.[1][2] Specifically, it is utilized in "click chemistry," a set of powerful and reliable reactions for joining molecules together. While essential in a laboratory setting for creating novel molecules, p-ABSA does not have a known role in natural biological processes or signaling pathways within an organism.
PAABSA: An Azo Compound
Another identified chemical is Para-Aminoazobenzene-4-sulfonic acid (PAABSA) .[3] This is a type of azo compound, a class of molecules characterized by a nitrogen-nitrogen double bond. Azo compounds are widely used as dyes and pigments. There is no evidence to suggest that PAABSA plays a role in biological signaling.
MM/PBSA: A Computational Technique
The acronym MM/PBSA stands for Molecular Mechanics/Poisson-Boltzmann Surface Area . This is not a molecule but a computational method used in molecular modeling and drug discovery.[4][5] Researchers use MM/PBSA to estimate the binding affinity between a ligand (like a potential drug) and a protein.[5] This technique is a valuable tool for predicting the efficacy of new drug candidates but is not a biological entity itself.
PABA: A Biologically Relevant Precursor
It is also conceivable that "this compound" was a typographical error for PABA (para-aminobenzoic acid) . PABA is a well-established intermediate in the biosynthesis of folate (vitamin B9) in bacteria.[6] Folate is a crucial coenzyme in the synthesis of nucleic acids and amino acids. As such, the PABA synthesis pathway is a validated target for sulfonamide antibiotics, which act by inhibiting an enzyme in this pathway.
References
- 1. p-ABSA - Enamine [enamine.net]
- 2. echemi.com [echemi.com]
- 3. PAABSA | Para Aminoazobenzene 4 sulfonic acid | Cas no 104-23-4 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 4. Results of the MM/PBSA and MM/GBSA Calculations. [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of Pabsa, a Potent Endothelin Receptor Antagonist, in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preclinical evaluation of Pabsa, a potent and orally active endothelin (ET) receptor antagonist. The provided methodologies are based on established pharmacological assays to characterize the efficacy and mechanism of action of this compound in relevant animal models of hypertension and in vitro vascular preparations.
Introduction
This compound, chemically identified as (R)-(--)-2-(benzo[1][2]dioxol-5-yl)-N-(4-isopropyl-phenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)-acetamide hydrochloride, is a nonpeptide antagonist of endothelin receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of hypertension and other cardiovascular diseases. This compound has been shown to competitively inhibit the binding of ET-1 to its receptors, demonstrating a potential therapeutic application in the management of ET-related diseases. These protocols outline the necessary steps to reproduce and build upon the initial pharmacological characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Binding and Vasoreactivity of this compound
| Parameter | Cell/Tissue Type | Value |
| Ki (ETA Receptor) | A7r5 cells | 0.11 nM |
| Ki (ETB Receptor) | COS cells (porcine ETB) | 25 nM |
| Kb (ETA-mediated vasocontraction) | Isolated Rabbit Vessels | 0.46 nM |
| Kb (ETB-mediated vasocontraction) | Isolated Rabbit Vessels | 94 nM |
| Kb (ETB-mediated vasorelaxation) | Isolated Rabbit Vessels | 26 nM |
Table 2: In Vivo Antihypertensive Efficacy of this compound in Rat Models
| Animal Model | Administration Route | Dosage Range | Primary Outcome |
| Conscious Normotensive Rats | Oral (p.o.) | 1-10 mg/kg | Dose-dependent inhibition of ET-1 induced pressor response |
| DOCA-salt Hypertensive Rats | Oral (p.o.) | 10-100 mg/kg | Sustained reduction in blood pressure for ≥24h |
| Spontaneously Hypertensive Rats (SHRs) | Oral (p.o.) | 10-100 mg/kg | Sustained reduction in blood pressure for ≥24h |
| Stroke-Prone SHRs (SHRSPs) | Oral (p.o.) | 10-100 mg/kg | Sustained reduction in blood pressure for ≥24h |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Hypertensive Rat Models
Objective: To assess the in vivo efficacy of orally administered this compound in reducing blood pressure in established rat models of hypertension.
Animal Models:
-
Deoxycorticosterone acetate (DOCA)-salt hypertensive rats
-
Spontaneously Hypertensive Rats (SHRs)
-
Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Measure and record the baseline systolic blood pressure of each rat for several consecutive days to establish a stable baseline.
-
Animal Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups (e.g., 10, 30, and 100 mg/kg).
-
This compound Administration: Administer this compound or vehicle orally via gavage.
-
Blood Pressure Monitoring: Measure systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Protocol 2: In Vitro Characterization of this compound on Isolated Rabbit Aortic Rings
Objective: To determine the in vitro antagonist potency of this compound on endothelin receptor-mediated vasocontraction and vasorelaxation in isolated rabbit blood vessels.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Endothelin-1 (ET-1)
-
This compound
-
Other vasoactive agents as required (e.g., phenylephrine, acetylcholine)
Procedure:
-
Tissue Preparation: Euthanize a rabbit and immediately excise the thoracic aorta.[3] Place the aorta in cold Krebs-Henseleit solution. Carefully remove adherent connective and adipose tissue.[3]
-
Aortic Ring Preparation: Cut the aorta into rings of 3-4 mm in length.[3] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a cotton swab.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, replacing the bath solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability. In endothelium-intact rings, assess endothelium integrity by observing relaxation to acetylcholine after pre-contraction with phenylephrine.
-
Vasocontraction/Vasorelaxation Assay:
-
Pre-incubate the aortic rings with various concentrations of this compound or vehicle for a specified period.
-
Generate a cumulative concentration-response curve to ET-1 to assess the effect of this compound on ET-A and ET-B receptor-mediated contraction.
-
To study ET-B receptor-mediated relaxation, pre-contract the rings with an appropriate agent and then generate a cumulative concentration-response curve to an ET-B selective agonist in the presence and absence of this compound.
-
-
Data Analysis: Calculate the pA2 or Kb values to quantify the antagonist potency of this compound.
Visualizations
Caption: this compound's mechanism as an endothelin receptor antagonist.
References
- 1. Kinetics of relaxation responses to vasorelaxants in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigational Compound Pabsa
Disclaimer: The following information is provided for illustrative purposes only. As of the latest available data, "Pabsa" is not a recognized therapeutic agent, and the data presented herein is hypothetical. These notes are intended to serve as a template for researchers and drug development professionals in structuring similar documentation for novel compounds.
Introduction
This compound is a hypothetical, orally bioavailable small molecule inhibitor of the fictional "Kinase-Associated Protein 1" (KAP1), a serine/threonine kinase implicated in uncontrolled cell proliferation. These application notes provide detailed guidelines for the pre-clinical in vitro and in vivo administration and analysis of this compound.
In Vitro Dosage and Administration
The following table summarizes the recommended dosage ranges for in vitro experiments using this compound. The optimal concentration may vary depending on the cell line and experimental conditions.
| Parameter | Recommended Range | Notes |
| Cell-Based Assays | ||
| IC50 Determination | 0.1 nM - 10 µM | A 10-point, 3-fold serial dilution is recommended. |
| Signaling Pathway Analysis | 100 nM - 1 µM | Correlate with IC50 values for the specific cell line. |
| Cell Viability/Apoptosis | 50 nM - 5 µM | Time-course experiments (24, 48, 72 hours) are advised. |
| Biochemical Assays | ||
| Kinase Inhibition Assay | 1 pM - 1 µM | Titrate against varying ATP concentrations to determine mechanism. |
| Solubility | ||
| DMSO Stock Solution | Up to 50 mM | Store at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Aqueous Buffer (pH 7.4) | Up to 100 µM | Prepare fresh from DMSO stock for each experiment. |
In Vivo Administration Guidelines (Murine Models)
This section provides a summary of hypothetical administration protocols for this compound in preclinical murine models of tumorigenesis.
| Parameter | Guideline | Notes |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Prepare fresh daily. Protect from light. |
| Route of Admin. | Oral Gavage (p.o.) | |
| Dosage Range | 10 - 100 mg/kg | Dose-escalation studies are recommended for new models. |
| Dosing Frequency | Once daily (QD) or Twice daily (BID) | BID dosing may be required for compounds with a short half-life. |
| Study Duration | 21 - 28 days | Monitor for signs of toxicity and tumor burden. |
| Pharmacokinetics | ||
| Tmax (Time to Peak) | 2 hours | |
| Cmax (Peak Conc.) | 5 µM (at 50 mg/kg) | |
| Half-life (t1/2) | 6 hours |
Experimental Protocols
This protocol outlines a method for determining the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium, ranging from 20 µM to 0.2 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of a downstream target of KAP1.
-
Cell Lysis: Treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 2 hours. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-TargetX (the downstream target) and total TargetX. Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total TargetX.
Visualizations
Caption: Hypothetical signaling pathway of this compound's inhibition of KAP1.
Caption: Workflow for in vitro evaluation of this compound.
Application of Para-Aminobenzoic Acid (PABA) and its Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminobenzoic acid (PABA), a non-protein amino acid, and its derivatives have emerged as compounds of interest in oncology research. While historically recognized for its role in folate synthesis and as a component in sunscreens, recent studies have elucidated its potential as an anti-cancer agent, both as a standalone therapeutic and as a potentiator of conventional cancer treatments. This document provides a comprehensive overview of the application of PABA and its nitric oxide-donating derivative, PABA/NO, in cancer research, including detailed application notes, experimental protocols, and a summary of their mechanisms of action.
I. PABA/NO: A Nitric Oxide-Releasing Prodrug
PABA/NO is an O2-arylated diazeniumdiolate that has demonstrated significant tumoristatic activity.[1][2] It is designed to release nitric oxide (NO) preferentially within cancer cells, leveraging the overexpression of glutathione S-transferase (GST), particularly the π isoform (GSTπ), in many tumor types.[1][2]
Mechanism of Action
The anticancer activity of PABA/NO is initiated by its reaction with glutathione (GSH), a process catalyzed by GSTπ. This reaction leads to the formation of a Meisenheimer complex, which then spontaneously decomposes to release two molar equivalents of nitric oxide.[3] The localized release of high concentrations of NO within cancer cells induces nitrosative stress, leading to a cascade of events that promote cell death.[1]
One of the key downstream effects of PABA/NO-induced nitrosative stress is the activation of the Unfolded Protein Response (UPR).[1] This cellular stress response is triggered by the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER). PABA/NO treatment has been shown to activate the PERK branch of the UPR, leading to translational attenuation.[1] Furthermore, PABA/NO increases the levels of phosphorylated, and thus activated, forms of the stress-activated protein kinases c-Jun NH2-terminal kinase (JNK) and p38, which are linked to drug-induced apoptosis.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and cytostatic effects of PABA/NO and its analogs have been evaluated against a panel of human cancer cell lines. The data is summarized in the tables below.
Table 1: NCI 51-Cell Line Screen of PABA/NO and Analogs (μM) [1]
| Compound | Mean GI50 | Mean TGI | Mean LC50 |
| PABA/NO (6a) | 9.8 | 33 | 69 |
| Analog 6b | 23 | 52 | 85 |
Table 2: Cytotoxicity of PABA/NO in Specific Cancer Cell Lines (GI50, μM) [1]
| Cell Line | Cancer Type | PABA/NO (6a) |
| HCT-15 | Colon | < 10 |
| LOXIMVI | Melanoma | < 10 |
| OVCAR-3 | Ovarian | < 10 |
| CAKI-1 | Renal | < 10 |
Table 3: IC50 Values of PABA/NO in NIH3T3 Cells with Different Transfections
| Cell Line/Transfection | IC50 (μM) |
| 3T3/pc (parental) | > 50 |
| GST Transfected | ~30 |
| GCS Transfected | ~40 |
| MRP1 Transfected | > 100 |
II. Para-Aminobenzoic Acid (PABA)
PABA has demonstrated anticancer properties through mechanisms distinct from its NO-donating derivatives. It has been shown to inhibit cancer cell proliferation and enhance the efficacy of both radiotherapy and chemotherapy.
Mechanism of Action
The precise signaling pathways through which PABA exerts its anticancer effects are still under investigation. However, studies suggest that PABA can modulate DNA repair processes. In bacterial systems, PABA has been shown to inhibit the SOS and SoxRS DNA repair pathways. In cancer cells, it is hypothesized to interfere with cell cycle progression and DNA repair mechanisms, thereby sensitizing them to DNA-damaging agents like radiation and certain chemotherapeutics.[4] There is also evidence to suggest that PABA's effects may be mediated through the p21 signaling pathway.[4]
Quantitative Data: In Vitro and In Vivo Efficacy
Table 4: In Vitro Growth Inhibition by PABA in Glioblastoma Cell Lines [4]
| Cell Line | Growth Inhibition (%) |
| T98G | 57% |
| U118 | 55% |
| U87MG | 73% |
Table 5: Potentiation of Docetaxel and Radiation by PABA in a 4T1 Mouse Model
| Treatment | Mean Tumor Volume Reduction vs. Control |
| Radiation alone | ~50% |
| PABA alone | ~26% |
| PABA + Radiation | ~83% |
| Docetaxel alone | ~45% |
| PABA + Docetaxel | ~80% |
Table 6: IC50 Values of Acrylamide-PABA Analogs (μM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) |
| 4a | 2.99 | ND |
| 4j | 1.83 | ND |
| Colchicine (Ref) | 3.54 | > 4j |
| ND: Not Determined |
III. Experimental Protocols
A. In Vitro Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of PABA and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
PABA or PABA derivative stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the effect of PABA on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[5][6][7]
Materials:
-
Cancer cells
-
PABA solution
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Culture cancer cells to ~70-80% confluency and treat with PABA at the desired concentration for a specified time.
-
Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.
C. Western Blot for Phosphorylated JNK and p38
This protocol is for assessing the activation of JNK and p38 signaling pathways in response to PABA/NO treatment.
Materials:
-
Cancer cells
-
PABA/NO solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with PABA/NO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
D. In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the in vivo anticancer efficacy of PABA or its derivatives in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for injection
-
Matrigel (optional)
-
PABA or PABA derivative formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PABA-based treatment (and vehicle control) according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
PABA and its nitric oxide-releasing derivative, PABA/NO, represent promising avenues for cancer therapy. PABA/NO's targeted release of NO in GST-overexpressing cancer cells provides a selective mechanism for inducing cell death. PABA, on the other hand, shows potential in inhibiting cancer cell growth and sensitizing tumors to conventional treatments by modulating DNA repair and cell cycle pathways. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic application in various cancer types. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in the development of novel anticancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Identifying and characterizing protein-protein and protein-ligand interactions is crucial for elucidating disease mechanisms and designing targeted therapeutics. This document provides detailed application notes and protocols for two powerful techniques in the field of protein interaction studies: the computational Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method for binding free energy calculations, and the experimental use of photoactivatable amino acids for in vivo covalent capture of interacting partners.
Part 1: MM/PBSA for Binding Affinity Prediction
Application Note: Principles and Applications of MM/PBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein or between two proteins.[1][2] It offers a balance between the accuracy of more rigorous methods like free energy perturbation and the speed of simpler scoring functions used in molecular docking.[1]
The core principle of MM/PBSA is to calculate the free energy difference between the bound (complex) state and the unbound (receptor and ligand) states in a solvent. The binding free energy (ΔG_bind) is calculated as follows:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each free energy term (G) is composed of:
-
Molecular Mechanics (MM) Energy (E_MM): Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).
-
Solvation Free Energy (G_solv): The energy required to transfer the solute from a vacuum into the solvent. This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA).[3]
-
Entropic Contribution (-TΔS): The change in conformational entropy upon binding. This term is computationally expensive and is often omitted in MM/PBSA calculations, which is a known limitation of the method.[3]
MM/PBSA is particularly valuable in drug discovery for:
-
Ranking and re-scoring docked poses from virtual screening.
-
Predicting the impact of mutations on binding affinity.
-
Understanding the energetic contributions of specific residues to the interaction.
Quantitative Data Presentation: MM/PBSA Binding Free Energy Calculations
The following tables present sample data from MM/PBSA studies, illustrating how the results are typically summarized.
Table 1: Calculated Binding Free Energies for SARS-CoV-2 Main Protease with Various Ligands.
| Complex | ΔG_bind (kcal/mol) MM/PBSA | ΔE_vdw (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| COM-M ('13b' Monomer) | -31.19 | -46.54 | -20.08 | 39.55 | -4.12 |
| COM-D ('13b' Dimer) | -45.41 | -55.23 | -40.26 | 54.12 | -4.04 |
Data adapted from a study on SARS-CoV-2 main protease inhibitors. The negative ΔG_bind values indicate favorable binding. The components show the contribution of van der Waals forces, electrostatics, polar solvation, and non-polar solvation to the overall binding energy.[4]
Table 2: MM/PBSA Results for a Dataset of 46 Protein-Protein Interactions.
| Model | PCC (Pearson Correlation Coefficient) | RMSE (kcal/mol) |
| Conventional MM/PBSA | 0.589 | 2.84 |
| MM/PBSA with Gaussian-based entropy | 0.658 | 2.60 |
This table shows a comparison of a conventional MM/PBSA protocol with one augmented with a Gaussian-based method for entropy estimation. The improved Pearson Correlation Coefficient and reduced Root Mean Square Error indicate a better agreement with experimental data when entropy is considered.[5][6]
Protocol: MM/PBSA Binding Free Energy Calculation using GROMACS and gmx_MMPBSA
This protocol outlines the steps to perform an MM/PBSA calculation on a protein-ligand complex trajectory generated with GROMACS.
1. System Preparation and Molecular Dynamics (MD) Simulation:
- Prepare the protein and ligand structures (e.g., using CHARMM-GUI or AmberTools).
- Generate a GROMACS topology and coordinate file.
- Perform a standard MD simulation (equilibration followed by a production run) of the protein-ligand complex. Ensure the trajectory is saved.
2. Trajectory Pre-processing:
- Correct for periodic boundary conditions and center the complex in the simulation box.
- Create an index file (.ndx) containing separate groups for the protein, the ligand, and the complex.
3. MM/PBSA Calculation with gmx_MMPBSA:
- gmx_MMPBSA is a tool that uses GROMACS files to perform MM/PBSA calculations, often interfacing with APBS for the Poisson-Boltzmann calculations.
- Prepare an input file (mmpbsa.in) specifying the parameters for the calculation. Key parameters include:
- startframe, endframe: The frames of the trajectory to analyze.
- PBRadii: The radii set to use for the PB calculation.
- igb: The Generalized Born model to use (if not using PB).
- saltcon: The salt concentration.
- Execute the calculation using a command similar to: bash gmx_MMPBSA -O -i mmpbsa.in -cs complex.tpr -ci index.ndx -cg 1 13 -ct trajectory.xtc -cp topol.top (Where '1' and '13' are the index groups for the protein and ligand, respectively).
4. Analysis of Results:
- The output will typically include the average binding free energy and its components (van der Waals, electrostatic, polar and non-polar solvation energies).
- The contribution of individual residues to the binding energy can also be calculated to identify key "hotspot" residues.
Workflow Diagram: MM/PBSA Calculation
Caption: Workflow for MM/PBSA binding free energy calculation.
Part 2: Photo-Crosslinking for In Vivo Interaction Studies
Application Note: Principles and Applications of Photoactivatable Amino Acids
Studying protein-protein interactions (PPIs) within their native cellular environment is essential for understanding their true biological function. Photoactivatable amino acids are powerful tools for covalently trapping both stable and transient PPIs in living cells.[7] These unnatural amino acids, such as p-benzoyl-L-phenylalanine (pBpa) and p-azidophenylalanine (pAzpa) , are structurally similar to natural amino acids and can be genetically encoded into a protein of interest at a specific site.[7]
The process involves co-expressing the target protein (with an amber stop codon at the desired site) and an engineered aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the unnatural amino acid and incorporates it during translation.[8] Upon exposure to UV light, the photo-reactive group on the amino acid is activated, forming a highly reactive intermediate that covalently crosslinks with nearby molecules, effectively "freezing" the interaction.[7][9]
The resulting covalently linked complexes can then be purified and analyzed, typically by mass spectrometry, to identify the interacting partners and map the interaction interface. This technique is invaluable for:
-
Discovering novel protein interaction partners in a physiological context.
-
Validating interactions suggested by other methods.
-
Mapping the binding interface between two proteins.
Quantitative Data Presentation: Photo-Crosslinking Experiments
Table 3: Crosslinking Yield of Halogenated pBpa Analogs.
| pBpa Analog | Relative Fold Change in Crosslinking Yield (vs. pBpa) |
| pBpa | 1.0 |
| 3-F-pBpa | 3.5 |
| 4-F-pBpa | 2.5 |
| 3-Cl-pBpa | 8.0 |
| 4-Cl-pBpa | 6.0 |
| 3-CF3-pBpa | 49.0 |
Data adapted from a study comparing the in vitro crosslinking efficiency of various pBpa analogs for the Med25-VP16 interaction. The results show that electron-deficient analogs can significantly increase the yield of the crosslinked product.[10]
Table 4: Sample Data from a Crosslinking Mass Spectrometry (XL-MS) Experiment.
| Crosslinked Peptide 1 | Crosslinked Peptide 2 | Protein 1 | Protein 2 | Crosslink Site 1 | Crosslink Site 2 |
| TAFVNAYER | KVPQVSTPTLVEVSR | p97 | p37 | K251 | K112 (with Bpa) |
| VQLIPNLDVLPIGER | YVDEYNDSVK | p97 | p37 | K438 | K112 (with Bpa) |
| LALDEATLayer | KVPQVSTPTLVEVSR | p97 | p37 | K540 | K112 (with Bpa) |
This table represents typical output from a mass spectrometry analysis of a photo-crosslinked sample, identifying the specific peptides and residues involved in the covalent linkage between two interacting proteins.[11]
Protocol: In Vivo Photo-Crosslinking using pBpa
This protocol provides a general framework for incorporating pBpa into a target protein in yeast and identifying its interaction partners.
1. Strain and Plasmid Preparation:
- Generate a yeast strain expressing the target protein with an amber (TAG) codon at the desired surface-exposed residue.
- Transform this strain with a plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for pBpa.
2. Expression and pBpa Incorporation:
- Grow the yeast cells in a minimal medium lacking the natural amino acid corresponding to the engineered synthetase (e.g., phenylalanine).
- Supplement the medium with pBpa (typically 1 mM) to allow for its incorporation.
- Induce the expression of the target protein.
3. In Vivo Photo-Crosslinking:
- Harvest the cells and resuspend them in a suitable buffer.
- Expose the cell suspension to UV light (typically 365 nm) for a predetermined amount of time (e.g., 10-30 minutes) on ice to induce crosslinking.
4. Cell Lysis and Protein Purification:
- Lyse the cells to release the protein complexes.
- If the target protein is tagged (e.g., with His or FLAG), perform affinity purification to enrich for the crosslinked complexes.
5. Analysis of Crosslinked Products:
- Run the purified sample on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein or its tag. A higher molecular weight band compared to the non-crosslinked control indicates a successful crosslinking event.
- For identification of the unknown partner, excise the crosslinked band from a Coomassie-stained gel.
6. Mass Spectrometry Analysis:
- Perform an in-gel digest of the excised band with a protease (e.g., trypsin).
- Analyze the resulting peptides by LC-MS/MS.
- Use specialized software to identify the crosslinked peptides and, consequently, the interacting protein.
Workflow Diagram: In Vivo Photo-Crosslinking
References
- 1. tandfonline.com [tandfonline.com]
- 2. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Standard Operating Procedure for the Preparation of p-Acetamidobenzenesulfonyl Azide (p-ABSA)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
p-Acetamidobenzenesulfonyl azide (p-ABSA) is a versatile and safer alternative to other azide reagents for the transfer of a diazo group to activated methylene compounds.[1][2] It is a crucial reagent in organic synthesis, particularly for the formation of α-diazoketones, which are key intermediates in various significant transformations such as cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[2] Its advantages include its crystalline solid nature, relative safety compared to other sulfonyl azides, and the straightforward removal of its sulfonamide byproduct.[3] This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of p-ABSA.
Experimental Protocols
This section outlines two common procedures for the synthesis of p-acetamidobenzenesulfonyl azide (p-ABSA) from p-acetamidobenzenesulfonyl chloride.
Protocol 1: Biphasic Methylene Chloride/Water System
This protocol is adapted from a procedure known for its clean reaction profile.[4]
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Methylene chloride (CH₂Cl₂)
-
Tetraethylammonium chloride
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Toluene
-
Petroleum ether (bp 35-65 °C)
Equipment:
-
Round-bottom flask with mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath, suspend p-acetamidobenzenesulfonyl chloride (100 g, 0.430 mol) and tetraethylammonium chloride (0.2 g) in methylene chloride (800 ml).[4]
-
Addition of Sodium Azide: Prepare a solution of sodium azide (70.7 g, 0.472 mol) in water (100 ml). Add this solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature with the ice bath.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature over 3 hours and then continue stirring overnight.[4]
-
Work-up:
-
Isolation of Crude Product: Remove the methylene chloride using a rotary evaporator to yield a tan solid.[4]
-
Purification by Recrystallization:
-
Dissolve the crude solid in toluene (approximately 1800 ml in total, added in portions), ensuring the temperature is kept below 80°C.[4]
-
Filter the hot toluene solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, which will induce the crystallization of colorless prisms.[4]
-
-
Final Product Collection: Collect the crystals by filtration, wash them with petroleum ether, and dry them thoroughly.[4]
Protocol 2: Acetone/Water System
This protocol offers an alternative solvent system for the synthesis.[3][5]
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Acetone
-
Sodium azide (NaN₃)
-
Water (H₂O)
-
Toluene or Benzene
Equipment:
-
Erlenmeyer flask with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Desiccator with sodium hydroxide
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: Dissolve p-acetamidobenzenesulfonyl chloride (23.4 g, 0.1 mol) in acetone (300 ml) in an Erlenmeyer flask with magnetic stirring. Filter off any insoluble impurities if necessary.[5]
-
Addition of Sodium Azide: In a separate container, dissolve sodium azide (8.5 g, 0.13 mol) in a minimal amount of water and add it to the acetone solution.[5]
-
Reaction: Stir the mixture at room temperature. A solid will form over a 30-minute period, and the mixture will develop a red-brown color.[5] For a more complete reaction, stirring for 12 hours is recommended.[3]
-
Precipitation: Pour the resulting slurry into a large volume of ice water (approximately 1.5 L) to precipitate the product.[5]
-
Isolation and Drying:
-
Purification by Recrystallization: Recrystallize the crude product from toluene or benzene to obtain pure p-ABSA.[3][5] For toluene, maintain the temperature below 80°C during dissolution.[3]
Data Presentation
The following table summarizes the typical quantitative data for the preparation of p-acetamidobenzenesulfonyl azide.
| Parameter | Value | Reference(s) |
| Yield | 73-80% | [3][4][5] |
| Melting Point | 106-115 °C | [3][4] |
| Appearance | Colorless prisms or white to slightly brown crystalline solid | [1][3][4] |
| Solubility | Soluble in dichloromethane; sparingly soluble in toluene. | [1] |
| ¹H NMR (CDCl₃) | δ 2.3 (s, 3H, CH₃), 7.9 (bs, 4H, aromatic), 8.3 (bs, 1H, NH) | [4] |
| IR (nujol, cm⁻¹) | 3250, 2110, 1665, 1580 | [3] |
Visualizations
Experimental Workflow for p-ABSA Synthesis
The following diagram illustrates the general workflow for the synthesis of p-acetamidobenzenesulfonyl azide.
Caption: Workflow for p-ABSA Synthesis and Characterization.
Reaction Scheme for Diazo Transfer
This diagram illustrates the primary application of p-ABSA as a diazo transfer reagent.
Caption: Diazo Transfer Reaction using p-ABSA.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pabsa Solubility Issues
Welcome to the technical support center for para-aminobenzoyl-L-glutamic acid (Pabsa). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, or para-aminobenzoyl-L-glutamic acid, is a dipeptide composed of p-aminobenzoic acid and L-glutamic acid. It serves as a key intermediate in the biosynthesis of folates (Vitamin B9).[1] Like many dipeptides and its parent amino acid, L-glutamic acid, this compound can exhibit poor solubility in aqueous solutions, particularly at neutral pH. This can pose a significant challenge for researchers needing to prepare solutions of a specific concentration for their experiments, potentially impacting the accuracy and reproducibility of their results.
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound is influenced by several factors, including:
-
pH: The charge state of the amino and carboxylic acid groups in this compound is pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. Adjusting the pH away from the pI can increase solubility.
-
Temperature: For most solids, solubility increases with temperature. Gentle heating can be an effective method to dissolve more this compound.
-
Solvent: The choice of solvent is critical. While water is the preferred solvent for many biological experiments, this compound has limited solubility in it. Organic solvents, particularly Dimethyl Sulfoxide (DMSO), are highly effective at dissolving this compound.
-
Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can lead to faster dissolution.
Q3: What are the initial steps to take when this compound fails to dissolve in an aqueous buffer?
If you are encountering difficulty dissolving this compound in an aqueous buffer, we recommend the following initial steps:
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can help break up solid aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution to 37°C and vortex.[2] This can significantly improve solubility. However, be cautious with temperature to avoid potential degradation of the compound.
-
pH Adjustment: Since this compound is an amino acid derivative, its solubility is highly dependent on pH. Adjusting the pH of your buffer away from the isoelectric point of this compound can increase its solubility. For acidic peptides, lowering the pH with a dilute acid (e.g., 10% acetic acid) can help. For basic peptides, increasing the pH with a dilute base (e.g., 10% ammonium bicarbonate) can be effective.[3][4]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
This is a common issue as the solubility of this compound is low in neutral aqueous solutions.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Substrate Concentrations for Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections address common issues encountered during experiments involving plasma kallikrein assays and the use of the efflux pump inhibitor Phenylalanine-arginine β-naphthylamide (PAβN).
Section 1: Plasma Kallikrein Activity Assays
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Accurate measurement of its activity is vital in various research and clinical contexts. A common method for determining kallikrein activity involves the use of a chromogenic substrate, H-D-Pro-Phe-Arg-pNA, which releases p-nitroaniline (pNA) upon cleavage, a yellow product that can be quantified spectrophotometrically at 405 nm.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromogenic plasma kallikrein activity assay?
A1: The assay is based on the enzymatic activity of plasma kallikrein on a specific synthetic substrate, H-D-Pro-Phe-Arg-p-nitroanilide (pNA).[2] Active kallikrein cleaves the bond between arginine and p-nitroaniline, releasing the chromogenic molecule pNA. The rate of pNA release is directly proportional to the kallikrein activity and can be measured by monitoring the increase in absorbance at 405 nm.
Q2: What is the recommended concentration range for the H-D-Pro-Phe-Arg-pNA substrate?
A2: The optimal substrate concentration should be determined empirically for each experimental setup, ideally being around the Michaelis-Menten constant (Km) of the enzyme for the substrate. However, a common starting concentration range for H-D-Pro-Phe-Arg-pNA in plasma kallikrein assays is 0.2 to 0.6 mM. It is recommended to perform a substrate concentration curve to determine the saturating concentration for your specific assay conditions.
Q3: How should I prepare and store the H-D-Pro-Phe-Arg-pNA substrate solution?
A3: The solubility of H-D-Pro-Phe-Arg-pNA can be a limiting factor. It is recommended to dissolve the substrate in distilled water or an appropriate buffer (e.g., Tris-HCl). To enhance solubility, the solution can be gently warmed to 37°C and sonicated.[1] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1] For working solutions, it is advisable to prepare them fresh on the day of the experiment. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low signal (low absorbance at 405 nm) | Inactive enzyme: Kallikrein may have lost activity due to improper storage or handling. | Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. Use a new vial of enzyme if necessary. |
| Substrate degradation: The chromogenic substrate may have degraded. | Prepare a fresh solution of H-D-Pro-Phe-Arg-pNA. Ensure proper storage of the stock solution at -20°C or below.[1] | |
| Incorrect buffer pH or composition: The pH of the assay buffer is critical for optimal enzyme activity. | Verify the pH of your assay buffer. The optimal pH for plasma kallikrein activity is typically between 7.5 and 8.5. Ensure the buffer does not contain any known inhibitors of kallikrein. | |
| Presence of inhibitors: The sample may contain endogenous or exogenous inhibitors of kallikrein. | If testing plasma samples, be aware of the presence of endogenous inhibitors like C1-inhibitor. Diluting the sample may help to reduce the inhibitor concentration. | |
| High background signal | Spontaneous substrate hydrolysis: The chromogenic substrate may be unstable and hydrolyze spontaneously in the assay buffer. | Prepare the substrate solution fresh before each experiment. Run a blank control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Contaminated reagents: Reagents may be contaminated with other proteases that can cleave the substrate. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. | |
| Non-linear reaction kinetics | Substrate depletion: At high enzyme concentrations, the substrate may be rapidly consumed, leading to a decrease in the reaction rate over time. | Reduce the enzyme concentration or increase the initial substrate concentration. Ensure the substrate concentration is well above the Km value for the majority of the reaction time. |
| Enzyme instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. | Perform a time-course experiment to determine the period of linear reaction rate. Shorten the incubation time if necessary. |
Experimental Protocol: Chromogenic Kallikrein Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Prepare a stock solution of H-D-Pro-Phe-Arg-pNA (e.g., 10 mM in distilled water). Store at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.4 mM).
-
Prepare the plasma kallikrein enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the assay buffer to the wells of a 96-well microplate.
-
Add 20 µL of the plasma sample or purified kallikrein to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the pre-warmed substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C.
-
Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
The kallikrein activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of pNA is known.
-
Signaling Pathway and Experimental Workflow
References
Technical Support Center: Enhancing the Stability of Pabsa in Solution
Welcome to the technical support center for Pabsa (p-aminobenzylsulfonamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common degradation pathways for this compound?
A1: this compound, a sulfonamide-containing compound, is susceptible to two primary degradation pathways in solution: hydrolysis and photodegradation.
-
Hydrolysis: This is a common degradation route for sulfonamides, often catalyzed by acidic or basic conditions. The sulfonamide bond can be cleaved, leading to the formation of sulfanilic acid and the corresponding amine. The rate of hydrolysis is significantly influenced by the pH of the solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of this compound. This process can involve cleavage of the sulfonamide bond and modifications to the aromatic rings.[1] It is crucial to protect this compound solutions from light to minimize this degradation pathway.
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of the solution is a critical factor in maintaining the stability of this compound. Generally, sulfonamides exhibit a pH-dependent stability profile. Hydrolysis, a major degradation pathway, is often accelerated under acidic conditions. While some sulfonamides are more stable in neutral to alkaline pH, the optimal pH for stability can vary depending on the specific molecular structure and the presence of other excipients in the formulation. For instance, studies on sulfamethoxazole have shown that degradation rates can vary significantly across a pH range of 3 to 10.[2] It is recommended to perform pH-stability profiling to determine the optimal pH for your specific this compound formulation.
Q3: I've noticed a decrease in the potency of my this compound solution over time, even when stored in the dark. What could be the cause?
A3: If photodegradation is ruled out, the loss of potency is likely due to hydrolytic degradation. As mentioned, the sulfonamide bond in this compound is susceptible to hydrolysis. The rate of this degradation is influenced by both the pH and the storage temperature of the solution. Storing your this compound solution at a lower temperature can help to slow down the rate of hydrolysis and maintain its potency for a longer period.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, antioxidants can be beneficial in preventing oxidative degradation, which can be a contributing factor to the overall instability of this compound, especially when exposed to light or certain excipients. Commonly used antioxidants in pharmaceutical formulations include sodium metabisulfite, sodium bisulfite, sodium thiosulfate, and ascorbic acid.[3][4][5][] The choice and concentration of the antioxidant should be optimized for your specific formulation to ensure compatibility and efficacy.
Troubleshooting Guides
Problem: this compound solution appears discolored or shows precipitate formation.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Prepare and store the this compound solution in amber-colored vials or wrap the container with aluminum foil to protect it from light. 2. Minimize exposure to ambient light during experimental procedures. |
| Hydrolysis | 1. Determine the pH of your current solution. 2. Conduct a pH-stability study to identify the pH at which this compound exhibits maximum stability. Adjust the pH of your solution accordingly using appropriate buffers. |
| Precipitation due to low solubility | 1. Verify the concentration of this compound in your solution and ensure it is below its solubility limit under the storage conditions (pH, temperature, solvent system). 2. Consider the use of co-solvents or other solubilizing agents if a higher concentration is required. |
| Incompatibility with excipients | 1. Review the composition of your formulation for any potential incompatibilities between this compound and other excipients. 2. If an incompatibility is suspected, reformulate the solution with alternative excipients. |
Quantitative Data on Sulfonamide Stability
The stability of sulfonamides is highly dependent on environmental conditions. The following table summarizes the effect of pH and temperature on the degradation rate constant of sulfamethoxazole, a structurally related sulfonamide, which can provide insights into the expected behavior of this compound.
| pH | Temperature (°C) | Degradation Rate Constant (k) x 10⁻³ (h⁻¹) |
| 3 | 25 | 51.42 |
| 3 | 37 | 70.57 |
| 3 | 50 | 93.73 |
| 3 | 60 | 113.73 |
| 5 | 25 | 60.27 |
| 5 | 37 | 78.79 |
| 5 | 50 | 101.31 |
| 5 | 60 | 121.31 |
| 7 | 25 | 69.64 |
| 7 | 37 | 87.44 |
| 7 | 50 | 109.24 |
| 7 | 60 | 129.24 |
| 9 | 25 | 82.97 |
| 9 | 37 | 100.44 |
| 9 | 50 | 121.91 |
| 9 | 60 | 140.91 |
| 10 | 25 | 90.07 |
| 10 | 37 | 108.49 |
| 10 | 50 | 130.91 |
| 10 | 60 | 150.91 |
Data adapted from a stability study on sulfamethoxazole.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatic water bath
-
Photostability chamber with UV and visible light sources
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a 3% H₂O₂ solution to a final concentration of approximately 1 mg/mL. Store the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in high-purity water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At the end of the exposure period, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Protocol 2: pH-Stability Profile of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound drug substance
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
High-purity water
-
Thermostatic oven/incubator set at a constant temperature (e.g., 40°C)
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of solutions by diluting the this compound stock solution with each of the different pH buffers to a final concentration of approximately 0.1 mg/mL.
-
Store all the solutions at a constant elevated temperature (e.g., 40°C) to accelerate degradation.
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analyze the samples immediately using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k) for each pH.
-
Plot the degradation rate constant (k) versus pH to determine the pH of maximum stability (the pH at which k is at a minimum).
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for a this compound stability study.
Caption: Antimicrobial mechanism of this compound via folate synthesis inhibition.
References
- 1. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. US3288675A - Parenteral sulfonamide compositions and processes - Google Patents [patents.google.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Antioxidants - CD Formulation [formulationbio.com]
Technical Support Center: Overcoming Potential Off-Target Effects of Pabsa
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Pabsa, a potent endothelin receptor antagonist. While specific off-target data for this compound is not extensively documented in publicly available literature, this resource offers troubleshooting strategies based on the known class-effects of endothelin receptor antagonists (ERAs) and general methodologies for identifying and mitigating off-target effects of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor. Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting vasoconstriction and cell proliferation.
Q2: Are there any documented off-target effects specifically for this compound?
Currently, there is a lack of publicly available studies detailing a comprehensive off-target profile for this compound. However, like many small molecule inhibitors, the potential for off-target interactions exists.
Q3: What are the known class-wide adverse effects of endothelin receptor antagonists (ERAs) that could be indicative of off-target effects?
Clinical studies on various ERAs have reported several adverse effects, which researchers should be aware of as potential, though not confirmed, off-target or downstream consequences of target engagement in experimental systems. These include:
-
Hepatotoxicity (liver injury): Some ERAs have been associated with elevated liver enzymes.[1][2][3]
-
Peripheral Edema: Fluid retention leading to swelling has been observed with some ERAs.[1][2]
-
Anemia: A decrease in hemoglobin or red blood cell count has been reported.[1][2]
-
Headache, Nausea, and Nasal Congestion: These have been reported as side effects for both mixed and selective ERAs.[4]
It is crucial to distinguish between direct off-target molecular interactions and indirect, downstream physiological effects of on-target pathway modulation.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
Possible Cause: The observed phenotype may be due to this compound interacting with an unintended target in your specific cell model.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Verify that this compound is inhibiting the ETA receptor signaling pathway in your cells as expected. This can be done by measuring downstream markers of ET-1 signaling, such as intracellular calcium mobilization or phosphorylation of downstream kinases.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for the observed phenotype. If the phenotype occurs at a much higher concentration than that required for ETA receptor inhibition, it may suggest an off-target effect.
-
-
Use a Structurally Unrelated ETA Antagonist:
-
Treat your cells with another ETA antagonist that has a different chemical scaffold. If the unexpected phenotype is not replicated, it strengthens the hypothesis of a this compound-specific off-target effect.
-
-
Rescue Experiment:
-
If possible, perform a rescue experiment by overexpressing the intended target (ETA receptor) or activating a downstream component of the ET-1 signaling pathway. If the phenotype is not rescued, it may be an off-target effect.
-
-
Off-Target Profiling:
-
Consider performing a broad in vitro screen to identify potential off-target interactions. (See Experimental Protocols section).
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Possible Cause: Differences in metabolism, tissue distribution, or the presence of off-targets in the in vivo model that are not present in the in vitro system could lead to discrepant results.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Ensure that the concentration of this compound used in your in vitro experiments is relevant to the concentrations achieved in your in vivo model.
-
-
Metabolite Analysis:
-
Investigate whether this compound is metabolized in vivo to active metabolites that may have different target profiles.
-
-
Target Expression Analysis:
-
Confirm the expression levels of the ETA receptor in the relevant tissues of your in vivo model.
-
-
Systematic Off-Target Assessment:
-
Employ computational methods or broad-based screening panels to predict and test for potential off-targets that might be relevant in the in vivo context.
-
Quantitative Data Summary
Since specific quantitative off-target data for this compound is unavailable, the following table summarizes the clinical adverse effects observed for the class of endothelin receptor antagonists, which can guide researchers on what to monitor in their experimental systems.
| Adverse Effect | Risk Ratio (RR) vs. Placebo (95% CI) - All ERAs | Notes |
| Abnormal Liver Function | 2.38 (1.36–4.18)[1] | Bosentan showed a significant increase in risk, while ambrisentan showed a decrease.[1][2] |
| Peripheral Edema | 1.44 (1.20–1.74)[1] | Bosentan and ambrisentan were associated with an increased risk.[1][2] |
| Anemia | 2.69 (1.78–4.07)[1] | Bosentan and macitentan were associated with an increased risk.[1][2] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
This protocol describes a general approach for screening a small molecule inhibitor against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Format: Utilize a common assay format such as ADP-Glo™, LanthaScreen™, or a radiolabel-based assay.
-
Assay Execution: a. Dispense the kinase, substrate, and ATP into a multi-well plate. b. Add this compound at a single high concentration (e.g., 10 µM) to screen for any inhibition. c. Incubate for the recommended time at the appropriate temperature. d. Add the detection reagent and measure the signal (e.g., luminescence, fluorescence).
-
Data Analysis: a. Calculate the percent inhibition for each kinase relative to a vehicle control. b. For any "hits" (kinases showing significant inhibition), perform a dose-response curve to determine the IC50 value.
Protocol 2: In Silico Off-Target Prediction
Computational methods can predict potential off-target interactions based on the chemical structure of the compound.
Methodology:
-
Obtain this compound's Chemical Structure: Obtain the 2D or 3D structure of this compound (e.g., from a chemical database).
-
Select Prediction Tools: Utilize publicly available or commercial software that employs methods like:
-
Chemical Similarity Searching: Compares the structure of this compound to a database of compounds with known biological activities.[5]
-
Pharmacophore Modeling: Identifies the 3D arrangement of functional groups in this compound that are essential for binding and searches for similar patterns in the binding sites of known proteins.
-
Molecular Docking: Simulates the binding of this compound to the 3D structures of a large number of proteins to predict binding affinity.[5]
-
-
Perform Predictions: Submit the structure of this compound to the selected tools.
-
Analyze and Prioritize Results:
-
Review the list of predicted off-targets.
-
Prioritize targets for experimental validation based on the prediction score, biological relevance to your experimental system, and potential for causing the observed phenotype.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement in a cellular context without the need for labeled compounds.
Methodology:
-
Cell Culture and Treatment: a. Culture cells of interest to an appropriate density. b. Treat cells with this compound at various concentrations or a vehicle control.
-
Heating: a. Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction and Analysis: a. Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. b. Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target protein and potential off-target proteins that remain soluble at each temperature.
-
Data Analysis: a. A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PABSA Treatment Protocols for Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell treatment protocols using p-aminobenzoic acid (PABSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cell culture?
A1: this compound, or p-aminobenzoic acid, is a precursor in the biosynthesis of folate, an essential vitamin for DNA synthesis and replication. In cell culture, it is often included as a component of the culture medium to support cell growth.[1] this compound and its derivatives have also been investigated for their potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects.
Q2: How should I prepare a stock solution of this compound for cell treatment?
A2: The solubility of this compound in aqueous solutions can be limited. To prepare a stock solution, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] For some applications, particularly with hydrophobic compounds, the use of a carrier protein like bovine serum albumin (BSA) can aid in solubility and delivery to cells.[2][3] Always ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect cell viability.
Q3: What is a typical concentration range and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound treatment are highly dependent on the cell line and the specific experimental endpoint (e.g., assessing cytotoxicity, apoptosis, or other cellular responses). It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[4] Generally, concentrations can range from micromolar to millimolar, and incubation times can vary from a few hours to several days.[5]
Q4: How does this compound affect cells?
A4: this compound has been shown to induce a range of cellular effects. It can lead to changes in cell morphology, inhibit cell proliferation, and induce programmed cell death (apoptosis).[6] One of the proposed mechanisms of action is the generation of reactive oxygen species (ROS), which can trigger downstream signaling pathways leading to apoptosis.[1][7][8][9]
Q5: How can I assess the effects of this compound on my cells?
A5: Several assays can be used to evaluate the cellular response to this compound treatment. To assess cell viability and cytotoxicity, assays such as the MTT or Calcein AM/EthD-1 assays are commonly used.[10] To detect apoptosis, methods like Annexin V staining followed by flow cytometry are standard.[11] Changes in cell morphology can be observed using phase-contrast microscopy.
Troubleshooting Guides
Issue 1: Precipitation or Instability of this compound in Culture Medium
-
Symptom: You observe a precipitate in your cell culture medium after adding this compound, or you suspect this compound is degrading over time.
-
Possible Causes & Solutions:
-
Reaction with Glucose: this compound can react with D-glucose in the medium, especially under heat, leading to reduced stability.[1]
-
Solution: If possible, use a glucose-free medium for the duration of the this compound treatment or prepare fresh medium immediately before use. Avoid heating the this compound-containing medium.[1]
-
-
Poor Solubility: this compound has limited solubility in aqueous solutions.
-
Solution: Ensure your this compound stock solution is properly prepared in a suitable solvent like DMSO or ethanol before diluting it into the culture medium.[2] The final solvent concentration should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
pH and Salt Concentration: The pH and salt concentration of the medium can affect the solubility of this compound.
-
Solution: Check the pH of your medium after adding the this compound solution. Ensure all components of your medium are fully dissolved before adding this compound.
-
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: You are observing high variability between replicate experiments or the results are not what you expected based on previous studies.
-
Possible Causes & Solutions:
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment.
-
Solution: Use cells that are in the logarithmic growth phase and have a low passage number.[12] Regularly check for signs of contamination, such as changes in medium color or turbidity.
-
-
Inaccurate Cell Seeding Density: The initial number of cells plated can influence the outcome of the experiment.
-
Solution: Optimize the cell seeding density for your specific assay and cell line to ensure reproducible results.
-
-
Inconsistent Reagent Preparation: Variations in the preparation of this compound stock solutions or other reagents can lead to inconsistent results.
-
Solution: Prepare fresh stock solutions regularly and store them appropriately. Use calibrated pipettes and follow a standardized protocol for all reagent preparations.
-
-
Issue 3: High Background or Low Signal in Cytotoxicity/Apoptosis Assays
-
Symptom: Your control wells show high levels of cell death, or the signal difference between your treated and untreated cells is too small to be meaningful.
-
Possible Causes & Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Include a vehicle control in your experiments (cells treated with the same concentration of the solvent as your this compound-treated cells) to account for any solvent-induced effects. Aim for the lowest possible final solvent concentration.
-
-
Suboptimal Assay Timing: The timing of your assay is critical for detecting the desired cellular event. Apoptotic events, for example, are transient.
-
Solution: Perform a time-course experiment to determine the optimal time point to measure the effect of this compound on your cells.
-
-
Incorrect Assay Protocol: Improper execution of the cytotoxicity or apoptosis assay can lead to unreliable results.
-
Solution: Carefully follow the manufacturer's protocol for the specific assay kit you are using. Ensure proper incubation times, reagent concentrations, and instrument settings.
-
-
Data Presentation
Table 1: Representative Data on the Effects of a this compound Analog (Pseudolaric Acid B) on Cell Viability
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| SW579 (Thyroid Squamous Cell Carcinoma) | 1 | 24 | ~80 | [6] |
| SW579 (Thyroid Squamous Cell Carcinoma) | 1 | 48 | ~60 | [6] |
| H1975 (Non-Small Cell Lung Cancer) | 2.5 | 48 | ~50 | [6] |
| H1975 (Non-Small Cell Lung Cancer) | 5 | 48 | ~30 | [6] |
Note: This table presents data for Pseudolaric Acid B, an analog of this compound, to illustrate the type of data that should be generated for this compound in your specific cell line.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in Solvent: Add the appropriate volume of sterile DMSO or 100% ethanol to the this compound powder to achieve the desired stock concentration (e.g., 100 mM).
-
Ensuring Complete Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.[2]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol: this compound Treatment and Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The next day, prepare serial dilutions of your this compound stock solution in fresh, pre-warmed cell culture medium. Remove the old medium from the cells and add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. At the end of the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. b. Add the solubilization solution to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Mandatory Visualizations
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of cell concentration, time of fresh storage, and cryopreservation on peripheral blood stem cells: PBSC fresh storage and cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: N-(p-Aminobenzoyl)-L-glutamic Acid (Pabsa) Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-(p-Aminobenzoyl)-L-glutamic acid, a key intermediate in the synthesis of folic acid and its derivatives.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-(p-Aminobenzoyl)-L-glutamic acid?
A1: The most prevalent method is a multi-step synthesis starting from p-nitrobenzoic acid. This involves the acylation of L-glutamic acid with a p-nitrobenzoyl group, followed by the reduction of the nitro group to an amine.[1][3][4]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters include reaction temperature, pH, catalyst selection, and the choice of reducing agent. For instance, during the condensation of p-nitrobenzoyl chloride with sodium glutamate, maintaining the pH around 8.5 is crucial for optimal yield and purity.[1] In the subsequent reduction step, the choice of catalyst (e.g., Pd/C) and reducing agent (e.g., ammonium formate or hydrazine hydrate) significantly impacts the reaction efficiency and impurity profile.[3][4]
Q3: What are the common impurities encountered in the synthesis of N-(p-Aminobenzoyl)-L-glutamic acid?
A3: Common impurities include unreacted starting materials like p-nitrobenzoic acid and L-glutamic acid, as well as byproducts from side reactions. p-Aminobenzoic acid can also be present as a hydrolysis product.[5]
Q4: Which analytical techniques are suitable for monitoring the purity of N-(p-Aminobenzoyl)-L-glutamic acid?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of N-(p-Aminobenzoyl)-L-glutamic acid and quantifying impurities.[3][4][5] Thin-Layer Chromatography (TLC) is also a useful technique for monitoring reaction progress.[2]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-(p-nitrobenzoyl)-L-glutamic acid | Incomplete acylation of L-glutamic acid. | Ensure the p-nitrobenzoyl chloride is freshly prepared or of high quality. Optimize the reaction pH and temperature.[1] |
| Side reactions of the acylating agent. | Control the addition rate of p-nitrobenzoyl chloride and maintain a consistent reaction temperature. | |
| Incomplete Reduction of the Nitro Group | Inactive or insufficient catalyst. | Use a fresh batch of Pd/C catalyst. Ensure proper catalyst dispersion in the reaction mixture.[3] |
| Inefficient reducing agent. | Consider alternative reducing agents such as hydrazine hydrate with a catalyst like ferric chloride hexahydrate.[4] Optimize the molar ratio of the reducing agent.[3] | |
| Poor hydrogen source availability (for catalytic hydrogenation). | Ensure adequate pressure and efficient stirring in the hydrogenation setup. | |
| Formation of Colored Impurities | Oxidation of the product or intermediates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Side reactions at elevated temperatures. | Maintain the recommended reaction temperature and monitor for any excursions. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent. | Try a different solvent or a mixture of solvents to decrease solubility. Cooling the solution to a lower temperature can also induce crystallization. |
| Presence of impurities inhibiting crystal formation. | Perform a preliminary purification step, such as a wash with a suitable solvent, to remove some impurities before crystallization. | |
| Low Purity After Recrystallization | Co-precipitation of impurities. | Ensure slow cooling during crystallization to allow for selective crystal growth. A second recrystallization step may be necessary. |
| Inappropriate solvent selection. | The chosen solvent should have a high solubility for the product at elevated temperatures and low solubility at room temperature, while impurities should remain soluble at lower temperatures. | |
| Oily Product Instead of Crystals | Product melting point is close to the boiling point of the solvent. | Use a lower boiling point solvent for recrystallization. |
| Presence of significant amounts of impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
Experimental Protocols
Synthesis of N-(p-Aminobenzoyl)-L-glutamic Acid via Reduction of N-p-nitrobenzoyl-L-glutamic acid
This protocol is adapted from a general procedure.[3]
Materials:
-
N-p-nitrobenzoyl-L-glutamic acid
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-p-nitrobenzoyl-L-glutamic acid in 118 g of methanol with stirring until complete dissolution.[3]
-
Carefully add 0.59 g of 10% Pd/C catalyst to the solution.[3]
-
Slowly add 18.92 g (0.3 mol) of ammonium formate.[3]
-
Stir the reaction mixture at room temperature for 30 minutes.[3]
-
After the reaction is complete (monitor by TLC), filter the mixture to recover the Pd/C catalyst.[3]
-
Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[3]
-
Allow the solution to stand for 30 minutes to allow for crystallization.[3]
-
Filter the precipitated crystals and wash with a small amount of cold methanol.[3]
-
Dry the crystals to obtain N-(p-aminobenzoyl)-L-glutamic acid.[3]
Expected Yield and Purity:
Visualizations
Experimental Workflow for Pabsa Synthesis
Caption: Workflow for the synthesis and purification of N-(p-Aminobenzoyl)-L-glutamic acid.
Logical Relationship of Synthesis Challenges
Caption: Troubleshooting logic for challenges in N-(p-Aminobenzoyl)-L-glutamic acid synthesis.
References
- 1. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 2. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
Technical Support Center: Pabsa - Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning several experimental methods and reagents relevant to researchers, scientists, and drug development professionals. Due to the ambiguity of the term "Pabsa," this guide addresses the most common interpretations in a scientific context: MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), PA-BSA (Palmitic Acid-Bovine Serum Albumin), p-ABSA (p-Acetamidobenzenesulfonyl Azide), and This compound (poly(p-aminobenzene sulfonic acid)).
Section 1: MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area)
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) is a computational method used to estimate the binding free energies of ligands to macromolecules.[1][2][3] Achieving reproducible and accurate results can be challenging due to the method's sensitivity to various parameters.[2][3]
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why are my calculated binding energies not correlating with experimental data? | Inadequate sampling from Molecular Dynamics (MD) simulations. Incorrect choice of solute dielectric constant. Neglecting conformational entropy. | Ensure your MD simulation has run long enough to achieve convergence.[1][2] Test a range of interior dielectric constants (e.g., 1, 2, 4); the optimal value is system-dependent.[2][3] Perform a normal mode or quasi-harmonic analysis to calculate the entropy term, but be aware of its high computational cost and potential for large fluctuations.[1] |
| My binding energy results have a very high standard deviation. | Insufficient number of snapshots used for the calculation. Significant conformational changes of the protein-ligand complex during the simulation. Fluctuations in the calculated entropy term. | Increase the number of snapshots extracted from the MD trajectory for the MM-PBSA calculation.[4] Ensure the system is well-equilibrated before the production run. If large conformational changes are expected, consider using multiple, separate trajectories (the "separate-trajectory protocol") instead of the single-trajectory approach.[4] |
| I am getting positive (unfavorable) binding energy for a known binder. | Issues with the force field parameters for the ligand. Problems with the initial protein-ligand complex structure. The polar solvation energy (ΔG_PB) is excessively unfavorable. | Double-check the ligand parameterization process (e.g., charge derivation). Ensure the initial docking pose is reasonable and the complex is properly minimized and equilibrated. Investigate the individual energy components; a very large, positive ΔG_PB might indicate issues with atomic radii or charge assignments. |
| MM-PBSA calculations are taking too long. | Calculation of the entropy term is computationally expensive. A very large number of snapshots are being processed. The Poisson-Boltzmann calculation itself is demanding. | Consider using the more computationally efficient MM-GBSA method, which can be a powerful tool for ranking inhibitors.[2] Reduce the number of snapshots for an initial, less precise estimation. Ensure you are using an optimized version of the MM-PBSA software (e.g., MMPBSA.py in AmberTools).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between MM-PBSA and MM-GBSA? A1: Both are popular methods for estimating binding free energy. The main difference lies in the calculation of the polar solvation energy. MM-PBSA solves the more computationally intensive Poisson-Boltzmann equation, while MM-GBSA uses a faster, more approximate Generalized Born model. MM-PBSA is often better at calculating absolute binding energies, whereas MM-GBSA is efficient and effective for ranking a series of ligands.[2][3]
Q2: How long should my MD simulation be for reliable MM-PBSA results? A2: There is no universal answer, as the required simulation time is system-dependent.[1] The goal is to adequately sample the conformational space of the complex. While some studies have found that longer simulations do not always improve predictions, it is crucial to assess the convergence of your simulation (e.g., by monitoring RMSD).[1][2]
Q3: What is the "single-trajectory" vs. "separate-trajectory" protocol? A3: The single-trajectory protocol generates snapshots from a single MD simulation of the protein-ligand complex. The coordinates for the receptor and ligand are then extracted from these snapshots. This method assumes the ligand does not significantly alter the receptor's conformation upon binding.[4] The separate-trajectory protocol involves running three separate MD simulations: one for the complex, one for the free receptor, and one for the free ligand. This is more computationally expensive but can be more accurate if the ligand induces significant conformational changes.
Q4: How important is the inclusion of conformational entropy? A4: The entropy term (-TΔS) accounts for the change in conformational freedom upon ligand binding and can be a significant component of the total binding free energy. However, its calculation is challenging and can introduce a large degree of error.[1] For this reason, it is sometimes omitted when the primary goal is to rank a series of similar ligands, under the assumption that the change in entropy will be comparable for all of them.
Data Presentation: Impact of Key Parameters on MM-PBSA Calculations
| Parameter | Common Values/Options | Impact on Variability & Reproducibility | Key Considerations |
| MD Simulation Length | 400 ps to 4800+ ps | Longer simulations can provide better sampling but do not always guarantee better correlation with experimental data.[2] | Assess simulation convergence (e.g., RMSD) to determine an adequate length. |
| Solute Dielectric Constant (ε) | 1, 2, 4 | Predictions are highly sensitive to this parameter.[2][3] The optimal value depends on the nature of the binding interface.[2] | A value of 1 is physically correct, but higher values (2 or 4) are often used to implicitly account for electronic polarizability and minor conformational changes.[3] |
| Number of Snapshots | 100 - 1000+ | A larger number of snapshots is necessary to achieve stable predictions, especially for the entropy term.[2][4] | Balance computational cost with the need for statistical convergence. |
| Entropy Calculation | None, Normal Mode, Quasi-Harmonic | Including entropy can significantly change the final binding energy but often shows large fluctuations and is computationally expensive.[1] | Often omitted for relative binding energy calculations of congeneric series. |
| Solvation Model | PB, GB | The choice of model (and its specific implementation, e.g., different GB models) affects the calculated polar solvation energy and overall result.[2][6] | GB is computationally cheaper than PB. Different GB models (e.g., igb=5, igb=8 in Amber) can yield different results.[6] |
Experimental Protocols & Visualizations
A typical MM-PBSA workflow involves preparing the system, running an MD simulation, and then performing the post-processing calculations on the resulting trajectory.
Section 2: PA-BSA (Palmitic Acid - Bovine Serum Albumin)
PA-BSA is a complex used in cell-based assays to study the effects of saturated fatty acids like palmitate, which has low solubility in aqueous solutions.[7] BSA acts as a carrier to make the palmitate bioavailable to cells.[7] Variability in these experiments often originates from the preparation of the PA-BSA complex itself.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My PA-BSA solution is cloudy or has precipitates. | The temperature was not maintained correctly during preparation. The palmitate did not fully dissolve. Incorrect pH of the final solution. | Strictly maintain all specified temperatures during the protocol (e.g., 37°C for BSA solution, ~70°C to dissolve sodium palmitate).[7][8] Ensure the palmitate is fully dissolved before adding it to the BSA solution.[9] Check and adjust the final pH to ~7.4.[8] |
| I am observing high well-to-well variability in my cell-based assay. | Inconsistent PA-BSA complex formation. The PA-BSA complex is degrading in storage. Pipetting errors due to viscous solution. | Use a standardized, step-by-step protocol for every batch.[7][9] Aliquot the PA-BSA solution and freeze at -20°C for storage; avoid repeated freeze-thaw cycles.[8] Use positive displacement pipettes if necessary and mix thoroughly but gently before adding to cells. |
| Cells are dying at a higher rate than expected. | Palmitate toxicity. Contamination in the PA-BSA solution. Incorrect final concentration. | Confirm you are using a non-toxic concentration of palmitate for your specific cell type. Prepare the solution under sterile conditions and filter-sterilize the final complex.[7][8] Double-check all calculations for dilutions and molar ratios. |
| I see no effect from my PA-BSA treatment. | Poor conjugation of palmitate to BSA. Use of standard BSA instead of fatty-acid-free BSA. Degradation of the complex. | Ensure you are using high-quality, ultra fatty-acid-free BSA.[7] Prepare the complex fresh if degradation is suspected. Verify the protocol, especially the molar ratio of palmitate to BSA (e.g., 6:1 is common).[7] |
Frequently Asked Questions (FAQs)
Q1: Why must I use fatty-acid-free BSA? A1: Standard BSA already has fatty acids bound to it. Using fatty-acid-free BSA ensures that the binding sites are available for the palmitate you are adding, leading to a more consistent and effective conjugation.[7]
Q2: What is the correct way to dissolve sodium palmitate? A2: Sodium palmitate has low solubility in the cold. It should be dissolved in a solution (e.g., 150 mM NaCl) by heating to approximately 70°C with stirring. The solution may become cloudy initially but should turn clear as it reaches the target temperature.[7]
Q3: How should I store my prepared PA-BSA complex? A3: For long-term storage, the complex should be aliquoted into sterile, glass vials (as it can adhere to plastic) and frozen at -20°C. It is thought to be stable for at least two weeks and up to a month.[7][8]
Q4: Can I scale the preparation protocol up or down? A4: Yes, the protocol can generally be scaled. However, it is important to maintain the correct ratios of all reagents and ensure that heating and mixing are uniform, which can be more challenging with larger volumes.[7]
Experimental Protocols & Visualizations
The preparation of PA-BSA involves carefully dissolving fatty-acid-free BSA and sodium palmitate separately at specific temperatures before combining them to allow for conjugation.
Section 3: p-ABSA (p-Acetamidobenzenesulfonyl Azide)
p-Acetamidobenzenesulfonyl azide (p-ABSA) is a chemical reagent used for diazo transfer reactions in organic synthesis. It is considered a safer alternative to other reagents like tosyl azide.[5][10] Variability in reactions using p-ABSA typically stems from reagent stability, reaction setup, and workup procedures.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My diazo transfer reaction has a low yield. | p-ABSA reagent may have degraded. Incorrect stoichiometry or base. Temperature control issues. | Use fresh or properly stored p-ABSA. Ensure the correct molar equivalents of substrate, p-ABSA, and base (e.g., triethylamine) are used.[11] Perform the reaction at the recommended temperature (e.g., cooling in an ice bath during base addition).[11] |
| The reaction is not going to completion. | Insufficient reaction time. The substrate is not sufficiently activated for the diazo transfer. | Monitor the reaction by TLC to determine the appropriate reaction time (e.g., 12 hours is common).[11][12] Diazo transfer works best with activated methylene groups (e.g., adjacent to two carbonyl groups). |
| I am having difficulty removing the sulfonamide by-product. | Inefficient extraction or trituration during workup. | The sulfonamide by-product is typically a solid. After removing the solvent, triturate the residue thoroughly with a non-polar solvent mixture (e.g., ether/petroleum ether) and filter to remove the solid by-product.[11] |
| The p-ABSA reagent has a brownish color. | Partial decomposition. | The reagent should be white crystals.[11] Discoloration may indicate decomposition, especially if exposed to high temperatures (e.g., above 80°C during recrystallization).[11] Using discolored reagent may lead to lower yields. |
Frequently Asked Questions (FAQs)
Q1: What makes p-ABSA safer than other sulfonyl azides? A1: p-ABSA is generally considered to be more thermally stable and less explosive than reagents like tosyl azide, making it preferable for laboratory and large-scale synthesis.[5][10][13] However, as with all azide compounds, proper caution should always be exercised.[11]
Q2: How should I store p-ABSA? A2: It should be stored in a cool, dry place, typically at 2-8°C, and protected from heat.[14]
Q3: What solvents are typically used for reactions with p-ABSA? A3: Acetonitrile is a common solvent for diazo transfer reactions using p-ABSA.[11] The reagent itself is soluble in dichloromethane and sparingly soluble in toluene.[15]
Q4: Can p-ABSA be used for reactions other than diazo transfer? A4: Yes, it is also used to functionalize double bonds through cycloaddition reactions.[15]
Experimental Protocols & Visualizations
The synthesis of a diazo compound using p-ABSA typically involves reacting an active methylene compound with p-ABSA in the presence of a base.
Section 4: this compound (poly(p-aminobenzene sulfonic acid))
This compound in this context refers to poly(p-aminobenzene sulfonic acid), a conducting polymer often used to modify electrodes for electrochemical sensors.[16][17] Reproducibility issues arise from the electrochemical polymerization process, which determines the quality and performance of the resulting polymer film.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The modified electrode shows poor sensitivity or no signal. | Incomplete or no polymerization on the electrode surface. The polymer film is not conductive or is passivating the electrode. Incorrect pH or supporting electrolyte during measurement. | Verify the electropolymerization parameters (potential range, scan rate, number of cycles). Ensure the monomer solution is fresh and correctly prepared. Pre-clean the glassy carbon electrode (GCE) surface meticulously before modification. Optimize the pH of the measurement buffer, as the polymer's activity can be pH-dependent. |
| My results are not reproducible from one electrode to another. | Variation in the thickness or morphology of the this compound film. Inconsistent pre-cleaning of the GCE surface. Aging or degradation of the modified electrode. | Strictly control all electropolymerization parameters. Implement a standardized and rigorous cleaning protocol for the bare electrodes. Use freshly prepared modified electrodes for critical experiments, or establish the stability of stored electrodes. |
| The voltammetric peaks are broad and poorly defined. | The polymer film is too thick, leading to slow electron transfer kinetics. Adsorption of interfering species on the electrode surface. | Reduce the number of polymerization cycles to create a thinner film. Ensure the sample and buffer solutions are free from contaminants that might foul the electrode. |
Frequently Asked Questions (FAQs)
Q1: How is a this compound-modified electrode prepared? A1: It is typically prepared by electrochemical polymerization (e.g., via cyclic voltammetry) on a glassy carbon electrode (GCE) from a solution containing the p-aminobenzene sulfonic acid monomer.[16]
Q2: What are the advantages of using a this compound-modified electrode? A2: The this compound film can enhance the electrochemical response to certain analytes by increasing the effective surface area of the electrode and exhibiting electrocatalytic activity.[16][17] It can be used for the simultaneous determination of species like ascorbic acid and uric acid.[16]
Q3: How does pH affect the performance of the this compound film? A3: The electrochemical activity of this compound films is often pH-dependent, as protons can be involved in their redox processes. Therefore, the pH of the supporting electrolyte must be optimized and controlled for reproducible measurements.
Experimental Protocols & Visualizations
The fabrication of a this compound-modified electrode is an electrochemical process that requires careful control of experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MM/PBSA [signe.teokem.lu.se]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. wklab.org [wklab.org]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chembk.com [chembk.com]
- 15. p-ABSA - Enamine [enamine.net]
- 16. Electrochemical synthesis of polyaniline nano-networks on p-aminobenzene sulfonic acid functionalized glassy carbon electrode Its use for the simultaneous determination of ascorbic acid and uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel conducting poly(p-aminobenzene sulphonic acid)-based electrochemical sensor for sensitive determination of Sudan I and its application for detection in food stuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results with Pabsa
Welcome to the technical support center for PABSA ((R)-(--)-2-(benzo[1][2]dioxol-5-yl)-N-(4-isopropyl-phenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)-acetamide hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide, orally active, and highly potent endothelin (ET) receptor antagonist.[2] Its primary mechanism of action is the competitive inhibition of endothelin-1 (ET-1) binding to the endothelin A (ET-A) receptor. It also exhibits weaker antagonist activity at the endothelin B (ET-B) receptor.[2]
Q2: What are the typical applications of this compound in research?
A2: this compound is primarily used in pharmacological research to study the physiological and pathological roles of the endothelin system. Given its potent ET-A receptor antagonism, it is often used in in vivo models of hypertension and other cardiovascular diseases to investigate the effects of blocking the ET-1 signaling pathway.[2] It can also be used in in vitro cell-based assays to study endothelin receptor signaling.
Q3: What are the known binding affinities of this compound for endothelin receptors?
A3: this compound's binding affinity has been characterized in radioligand binding assays. The inhibitory constant (Ki) and antagonist potency (Kb) values are summarized in the table below.
Quantitative Data Summary
| Parameter | Receptor | Cell Line/Tissue | Value |
| Ki | ET-A | A7r5 cells | 0.11 nM |
| Ki | ET-B | COS cells (porcine ET-B) | 25 nM |
| Kb | ET-A mediated vasoconstriction | Isolated rabbit vessels | 0.46 nM |
| Kb | ET-B mediated vasoconstriction | Isolated rabbit vessels | 94 nM |
| Kb | ET-B mediated vasorelaxation | Isolated rabbit vessels | 26 nM |
Data sourced from: Pharmacological Characterization of this compound, an Orally Active and Highly Potent Endothelin-Receptor Antagonist.[2]
Troubleshooting Unexpected Results
Q4: I am not observing the expected inhibitory effect of this compound in my in vitro assay. What could be the reason?
A4: Several factors could contribute to a lack of efficacy. Consider the following:
-
Inadequate Concentration: Ensure you are using a sufficient concentration of this compound to competitively inhibit the ET-A receptor. Based on its Ki value, concentrations in the low nanomolar range should be effective for ET-A receptor blockade. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Solubility and Stability: this compound is a hydrochloride salt, which generally improves solubility in aqueous solutions. However, it is crucial to ensure it is fully dissolved in your assay buffer. Prepare fresh solutions and consider a brief sonication if you observe any precipitates. The stability of this compound in your specific cell culture medium and conditions should also be considered.
-
Cell Line Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of the ET-A receptor. You can verify this through techniques like qPCR, western blotting, or radioligand binding assays.
-
Agonist Concentration: In a competitive antagonist assay, the concentration of the agonist (e.g., ET-1) will influence the apparent potency of the antagonist. Ensure you are using a consistent and appropriate concentration of the agonist.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. Consider optimizing your assay parameters, such as incubation time and detection method.
Q5: I am observing unexpected or off-target effects in my experiment with this compound. What could be the cause?
A5: Unexpected effects can arise from several sources:
-
ET-B Receptor Antagonism: this compound has a weaker, but still present, antagonist activity at the ET-B receptor.[2] Depending on the concentration used and the relative expression of ET-A and ET-B receptors in your system, you may be observing effects due to the blockade of ET-B receptor signaling. The ET-B receptor has diverse functions, including vasodilation and clearance of ET-1, so its inhibition can have complex effects.
-
Non-specific Interactions: At high concentrations, small molecules can exhibit off-target effects by interacting with other receptors or cellular components. It is always advisable to use the lowest effective concentration and to include appropriate controls.
-
Adverse Effects Seen with Endothelin Receptor Antagonists: Clinical studies with other endothelin receptor antagonists have reported side effects such as peripheral edema and anemia. While these are typically observed in vivo, they point to the broader physiological roles of the endothelin system that could manifest as unexpected cellular phenotypes in vitro.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific experimental setup with this compound.
1. In Vitro Cell-Based Assay for this compound Activity (e.g., Calcium Mobilization Assay)
This protocol describes a general method to assess the antagonist activity of this compound on ET-1-induced calcium mobilization in a cell line endogenously or recombinantly expressing the ET-A receptor.
-
Cell Culture: Plate cells expressing the ET-A receptor (e.g., A7r5 cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of ET-1 at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an injector to add the ET-1 solution to the wells.
-
Measure the fluorescence intensity before and after the addition of ET-1. The change in fluorescence corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ET-1 response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. In Vivo Study of this compound in a Hypertensive Rat Model
This protocol provides a general outline for evaluating the antihypertensive effects of this compound in a model like the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.
-
Animal Model: Induce hypertension in rats according to an established protocol (e.g., DOCA-salt model).
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral administration (e.g., suspension in 0.5% methylcellulose).
-
Administer this compound orally to the hypertensive rats at various doses (e.g., 10-100 mg/kg).[2] Include a vehicle-treated control group.
-
-
Blood Pressure Measurement:
-
Measure blood pressure at baseline and at multiple time points after this compound administration using a non-invasive method (e.g., tail-cuff plethysmography) or a more direct method with telemetry implants.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each treatment group.
-
Compare the blood pressure reduction in the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis.
-
Signaling Pathways and Diagrams
Endothelin Signaling Pathway
Endothelin-1 (ET-1) binds to its G-protein coupled receptors, ET-A and ET-B. This compound primarily antagonizes the ET-A receptor. Activation of the ET-A receptor, which is predominantly coupled to Gq/11, initiates a signaling cascade leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.
Caption: this compound inhibits the ET-A receptor signaling pathway.
Troubleshooting Logic Flow
This diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Validation & Comparative
Validating the Enhanced Efficacy of Pabsa: A Dual MEK/ERK Inhibitor, with a Phospho-ERK Secondary Assay
For Researchers, Scientists, and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. While first-generation MEK inhibitors have shown clinical activity, their efficacy can be limited by feedback reactivation of the pathway.[1][2][3] Pabsa is a novel, next-generation kinase inhibitor designed to overcome this limitation through dual inhibition of both MEK and ERK kinases.
This guide provides a comparative analysis of this compound and a conventional MEK inhibitor, "Mekinib," using a phospho-ERK (p-ERK) enzyme-linked immunosorbent assay (ELISA) as a secondary validation method. This assay directly measures the phosphorylation of ERK, a key downstream node in the pathway, providing a quantitative measure of pathway inhibition in a cellular context.
Signaling Pathway Context: The RAS/RAF/MEK/ERK Cascade
The RAS/RAF/MEK/ERK pathway is a well-characterized signaling cascade that translates extracellular signals into cellular responses. The diagram below illustrates the key components of this pathway and highlights the distinct points of inhibition for this compound and conventional MEK inhibitors.
Comparative Efficacy: this compound vs. Mekinib
To quantitatively assess the inhibitory activity of this compound and Mekinib, a phospho-ERK1/2 (Thr202/Tyr204) sandwich ELISA was performed using HCT116 colorectal carcinoma cells, which harbor a KRAS mutation leading to constitutive activation of the pathway. Cells were treated with a dose range of each compound for two hours prior to lysis and analysis. The half-maximal inhibitory concentration (IC50) was determined by measuring the reduction in the p-ERK signal relative to untreated controls.
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) |
| This compound | MEK & ERK | Phospho-ERK ELISA | HCT116 | 2.5 |
| Mekinib | MEK | Phospho-ERK ELISA | HCT116 | 15.0 |
The data clearly demonstrates the superior potency of this compound in inhibiting ERK phosphorylation in a cellular context, with an IC50 value six-fold lower than that of the conventional MEK inhibitor, Mekinib. This enhanced efficacy is attributed to its dual-targeting mechanism, which more effectively shuts down pathway signaling.
Experimental Workflow: Phospho-ERK ELISA
The following diagram outlines the major steps in the phospho-ERK sandwich ELISA protocol used for this comparison.
Detailed Experimental Protocol: Phospho-ERK ELISA
This protocol is for a 96-well plate sandwich ELISA to quantify phosphorylated ERK1/2 in cell lysates.
Materials:
-
Phospho-ERK1/2 (Thr202/Tyr204) ELISA kit (e.g., from RayBiotech, Abcam, or similar)
-
HCT116 cells
-
Cell culture medium and supplements
-
This compound and Mekinib compounds
-
DMSO (vehicle control)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable micropipettes and sterile tips
-
Deionized or distilled water
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in a 96-well cell culture plate at a density of 1.5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Mekinib in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the old medium and treat the cells with the desired concentrations of the compounds or vehicle control (DMSO) for 2 hours at 37°C.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15 minutes with gentle shaking.
-
Centrifuge the plate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all lysates to the same protein concentration using lysis buffer.
-
-
ELISA Protocol:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of each normalized cell lysate or positive control to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[4]
-
Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Add 100 µL of the prepared detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells as described in step 4.4.
-
Add 100 µL of the prepared HRP-conjugated secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells as described in step 4.4.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Plot the absorbance values against the corresponding compound concentrations.
-
Calculate the IC50 value for each compound by fitting the data to a four-parameter logistic curve.
-
Conclusion
The use of a phospho-ERK ELISA as a secondary assay provides robust, quantitative data to validate the mechanism of action and cellular potency of kinase inhibitors targeting the RAS/RAF/MEK/ERK pathway. The data presented here clearly illustrates the enhanced efficacy of this compound, a novel dual MEK/ERK inhibitor, over a conventional MEK-specific inhibitor. This approach is invaluable for the characterization and prioritization of lead compounds in the drug discovery and development process.
References
- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
A Comparative Analysis of Pabsa and Aprocitentan: From Preclinical Promise to Clinical Reality
This guide provides a detailed comparison of two endothelin receptor antagonists, Pabsa and aprocitentan. It is important to note that while extensive preclinical data for this compound is available from studies conducted in the late 1990s, its development appears to have been discontinued, as it does not feature in recent publications or the pipeline of its originator, Shionogi & Co., Ltd. In contrast, aprocitentan, developed by Idorsia Pharmaceuticals, has successfully completed extensive clinical trials and received FDA approval in March 2024 for the treatment of resistant hypertension, marketed as Tryvio™.[1]
This analysis will, therefore, compare the preclinical profile of this compound with the comprehensive preclinical and clinical profile of aprocitentan, offering insights into the evolution of endothelin receptor antagonists and the factors that may contribute to successful clinical translation.
Mechanism of Action: Targeting the Endothelin System
Both this compound and aprocitentan are dual antagonists of the endothelin (ET) receptors, ETA and ETB. The endothelin system plays a crucial role in vasoconstriction and blood pressure regulation. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA receptors on vascular smooth muscle cells, leading to vasoconstriction, and ETB receptors on both endothelial and vascular smooth muscle cells. The activation of ETB receptors on endothelial cells can lead to the release of vasodilators like nitric oxide, while their activation on smooth muscle cells also contributes to vasoconstriction. By blocking both ETA and ETB receptors, these antagonists inhibit the vasoconstrictor effects of ET-1, leading to a reduction in blood pressure.[2][3][4][5]
Data Presentation
The following tables summarize the available quantitative data for this compound and aprocitentan.
Table 1: Preclinical Pharmacological Profile
| Parameter | This compound | Aprocitentan | Reference(s) |
| Receptor Binding Affinity (Ki, nM) | |||
| ETA Receptor | 0.11 | Data not available | |
| ETB Receptor | 25 | Data not available | |
| Functional Antagonist Potency (Kb, nM) | |||
| ETA-mediated vasoconstriction | 0.46 | Data not available | |
| ETB-mediated vasoconstriction | 94 | Data not available | |
| ETB-mediated vasorelaxation | 26 | Data not available |
Table 2: Clinical Efficacy and Safety of Aprocitentan in the PRECISION Phase 3 Trial
| Parameter | Aprocitentan (12.5 mg) | Aprocitentan (25 mg) | Placebo | Reference(s) |
| Change in Systolic Blood Pressure (Week 4) | -3.8 mmHg (vs. placebo) | -3.7 mmHg (vs. placebo) | -11.5 mmHg (from baseline) | [6][7][8] |
| Sustained Effect on Systolic BP (Week 40) | Maintained reduction | Maintained reduction | Increased by 5.8 mmHg (vs. aprocitentan) | [7] |
| Common Adverse Events (Incidence) | ||||
| Edema/Fluid Retention | 9.1% | 18.4% | 2.1% | [7] |
| Anemia | Not specified | Not specified | Not specified | [9] |
The PRECISION trial evaluated aprocitentan in patients with resistant hypertension already on standardized combination antihypertensive therapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of endothelin receptor antagonists.
1. Endothelin Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for ETA and ETB receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing either recombinant human ETA or ETB receptors are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Isolated Rabbit Aortic Ring Assay
-
Objective: To assess the functional antagonist potency (Kb) of a test compound in preventing ET-1-induced vasoconstriction.
-
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rabbits, and rings of a few millimeters in length are prepared.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture. The tension of the rings is recorded using isometric force transducers.
-
Antagonist Incubation: After an equilibration period, the aortic rings are incubated with varying concentrations of the test compound or vehicle for a set period.
-
ET-1 Challenge: A cumulative concentration-response curve to ET-1 is then generated to induce vasoconstriction.
-
Data Analysis: The antagonist effect is quantified by the rightward shift of the ET-1 concentration-response curve. The Kb value is calculated using the Schild regression analysis, which represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
-
3. In Vivo Blood Pressure Measurement in Conscious Hypertensive Rats
-
Objective: To evaluate the antihypertensive efficacy and duration of action of a test compound in a relevant animal model of hypertension.
-
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or other models of hypertension are commonly used.
-
Telemetry Implantation: For continuous and stress-free blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats. The animals are allowed to recover from surgery.
-
Baseline Measurement: Baseline blood pressure and heart rate are recorded for a period before drug administration.
-
Drug Administration: The test compound is administered orally or via another relevant route at different dose levels.
-
Data Collection: Blood pressure, heart rate, and activity are continuously monitored for at least 24 hours post-dosing.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle-treated control group. The time course of the antihypertensive effect is also analyzed to determine the duration of action.[10][11][12][13]
-
Conclusion: A Tale of Two Antagonists
The comparison between this compound and aprocitentan highlights the challenging journey of drug development. This compound showed promise in early preclinical studies, demonstrating potent antagonism of endothelin receptors. However, for reasons not publicly disclosed, its development did not proceed to the clinical stage. This could be due to a variety of factors, including an unfavorable pharmacokinetic profile, off-target effects discovered in later preclinical studies, or strategic decisions by the developing company.
In contrast, aprocitentan has successfully navigated the rigorous process of clinical development, demonstrating a significant and sustained blood pressure-lowering effect in patients with resistant hypertension. The success of aprocitentan in the PRECISION trial and its subsequent FDA approval validate the endothelin pathway as a key therapeutic target for managing difficult-to-treat hypertension.[6][7][8][9][14]
While this compound may not have reached the clinic, the early research on it and other endothelin receptor antagonists paved the way for the development of successful therapies like aprocitentan. This comparative analysis underscores the importance of a favorable balance of efficacy, safety, and pharmacokinetic properties for the successful translation of a promising preclinical compound into a clinically valuable medicine.
References
- 1. Aprocitentan - Wikipedia [en.wikipedia.org]
- 2. Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action, uses, and interactions of Aprocitentan. [enantilabs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Aprocitentan? [synapse.patsnap.com]
- 6. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 7. Parallel-Group, Phase 3 Study With Aprocitentan in Subjects With Resistant Hypertension - American College of Cardiology [acc.org]
- 8. Aprocitentan: a new horizon in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 13. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 14. jwatch.org [jwatch.org]
Unraveling the Mechanism of Action of PABSA: A Comparative Cross-Validation
For researchers and professionals in drug development, a thorough understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of PABSA, a potent endothelin (ET) receptor antagonist, cross-validating its mechanism against other notable ET receptor antagonists. Through a detailed examination of experimental data and methodologies, this document aims to offer an objective comparison to inform research and development decisions.
The Endothelin System: A Brief Overview
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. It consists of endothelin peptides (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptor subtypes: ET-A and ET-B. The ET-A receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and mitogenesis. The ET-B receptor is located on endothelial cells, where its activation leads to the release of vasodilators like nitric oxide and prostacyclin, and also on smooth muscle cells, where it can mediate vasoconstriction. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making it a key therapeutic target.
This compound: A Potent Endothelin Receptor Antagonist
This compound, or (R)-(--)-2-(benzo[1][2]dioxol-5-yl)-N-(4-isopropyl-phenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)-acetamide hydrochloride, is a nonpeptide antagonist of endothelin receptors. Experimental evidence demonstrates that this compound is a highly potent ET-A receptor antagonist with a weaker affinity for the ET-B receptor, classifying it as an ET-A selective antagonist.[3] This selectivity is a key characteristic that differentiates it from other endothelin receptor antagonists.
Comparative Analysis of Endothelin Receptor Antagonists
To contextualize the mechanism of action of this compound, this guide compares its performance with four other well-characterized endothelin receptor antagonists: BQ-123, Bosentan, SB209670, and TAK-044. The primary metric for comparison is the binding affinity of these compounds to the ET-A and ET-B receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities of this compound and its comparators for the ET-A and ET-B receptors.
| Compound | Receptor | Binding Affinity (nM) | Notes |
| This compound | ET-A | 0.11 (Ki) | Data from competitive binding assays using [125I]-ET-1 on A7r5 cells expressing ET(A) receptors.[3] |
| ET-B | 25 (Ki) | Data from competitive binding assays using [125I]-ET-3 on COS cells expressing porcine ET(B) receptors.[3] | |
| BQ-123 | ET-A | 3.3 (Ki) | Data from radioligand binding assays using [3H]BQ-123 on human neuroblastoma cell line SK-N-MC.[2] |
| ET-A | 7.3 (IC50) | Selective ET-A receptor antagonist.[4] | |
| Bosentan | ET-A | 4.7 (Ki) | Dual ET-A/ET-B receptor antagonist.[5] |
| ET-B | 95 (Ki) | Dual ET-A/ET-B receptor antagonist.[5] | |
| SB209670 | ET-A | 4.0 (Ki) | Data from displacement binding studies of [125I]ET-1 in cultured rat cerebellar granule cell neurons.[6] |
| ET-B | 46 (Ki) | Data from displacement binding studies of [125I]ET-1 in cultured rat cerebellar granule cell neurons.[6] | |
| TAK-044 | ET-A | 3.8 (IC50) | Data from inhibition of [125I]-ET-1 binding to rabbit ventricular membrane fractions (ET-A rich).[1] |
| ET-B | 130 (IC50) | Data from inhibition of [125I]-ET-1 binding to rabbit cerebellar membrane fractions (ET-B rich).[1] |
Experimental Protocols: Endothelin Receptor Binding Assay
The quantitative data presented above are primarily derived from competitive radioligand binding assays. The following is a detailed, representative protocol for such an assay, providing insight into the experimental foundation of the comparative data.
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for endothelin receptors (ET-A or ET-B).
Materials:
-
Cell Lines or Tissues: Cells recombinantly expressing either human ET-A or ET-B receptors (e.g., CHO or HEK293 cells), or tissue homogenates known to be rich in a specific receptor subtype (e.g., rabbit ventricle for ET-A, cerebellum for ET-B).[1]
-
Radioligand: A radiolabeled endothelin peptide, typically [125I]-ET-1, which binds to both receptor subtypes.
-
Test Compounds: this compound and other endothelin receptor antagonists.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and a non-specific binding blocker like bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester or a microplate-based filtration system with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is set up in microcentrifuge tubes or a 96-well plate.
-
To each tube/well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([125I]-ET-1).
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
The prepared cell membranes.
-
-
Total Binding: A set of tubes/wells containing only the radioligand and membranes (no competitor) is included to determine the maximum binding.
-
Non-specific Binding: Another set of tubes/wells is included with the radioligand, membranes, and a high concentration of an unlabeled endothelin agonist to saturate the receptors and measure the amount of radioligand that binds non-specifically to the membranes and filters.
-
-
Incubation:
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism of Action
To further elucidate the mechanism of action, the following diagrams, generated using the DOT language for Graphviz, illustrate the endothelin signaling pathway and the workflow of a competitive binding assay.
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive endothelin receptor binding assay.
Conclusion
The cross-validation of this compound's mechanism of action against other endothelin receptor antagonists highlights its high potency and selectivity for the ET-A receptor. The quantitative data, obtained through rigorous experimental protocols such as radioligand binding assays, provides a clear basis for comparison. For researchers in drug development, this detailed analysis underscores the importance of understanding the nuanced interactions between a compound and its molecular target, which is critical for predicting therapeutic efficacy and potential side effects. The provided diagrams offer a visual summary of the complex signaling pathways and experimental procedures involved in characterizing these important therapeutic agents.
References
- 1. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Binding of the nonpeptide antagonist, SB 209670, to endothelin receptors on cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pabsa: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endothelin receptor antagonist Pabsa with other alternatives, supported by experimental data. The following sections detail this compound's performance, the methodologies of key experiments, and its mechanism of action within the endothelin signaling pathway.
Comparative Performance of Endothelin Receptor Antagonists
The following tables summarize the quantitative data on this compound and its competitors, BQ-123 and bosentan, focusing on their binding affinities and functional antagonist potencies.
| Compound | Receptor | Ki (nM) |
| This compound | ETA | 0.11 |
| ETB | 25 | |
| BQ-123 | ETA | ~1 |
| Bosentan | ETA/ETB | ~27-118 |
Table 1: Receptor Binding Affinity (Ki) of this compound and Competitors. Lower values indicate higher affinity.
| Compound | Assay | Kb (nM) |
| This compound | ETA-mediated vasocontraction | 0.46 |
| ETB-mediated vasocontraction | 94 | |
| ETB-mediated vasorelaxation | 26 | |
| BQ-123 | ETA-mediated vasocontraction | ~29 |
| Bosentan | ETA-mediated vasocontraction | ~40 |
Table 2: Functional Antagonist Potency (Kb) of this compound and Competitors. Lower values indicate higher potency.
In vivo studies in hypertensive rat models have demonstrated this compound's efficacy in lowering blood pressure. Oral administration of this compound at doses of 10-100 mg/kg resulted in a sustained reduction in blood pressure for over 24 hours in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, spontaneously hypertensive rats (SHRs), and stroke-prone spontaneously hypertensive rats (SHRSPs).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Radioligand Binding Assays
This assay quantifies the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing either ETA or ETB receptors are prepared.
-
Incubation: The membranes are incubated with a radiolabeled endothelin peptide (e.g., [125I]-ET-1 for ETA or [125I]-ET-3 for ETB) and varying concentrations of the test compound (this compound, BQ-123, or bosentan).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Vasoconstriction and Vasorelaxation Assays in Isolated Rabbit Vessels
This ex vivo assay measures the functional effect of a compound on blood vessel tone.
-
Tissue Preparation: Thoracic aortas or other suitable blood vessels are isolated from rabbits and cut into rings.
-
Mounting: The rings are mounted in organ baths containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.
-
Contraction/Relaxation Measurement: Changes in isometric tension are recorded.
-
ETA-mediated Vasocontraction: The vessel rings are pre-incubated with the test compound before inducing contraction with an ETA-selective agonist (e.g., ET-1).
-
ETB-mediated Vasocontraction and Vasorelaxation: Specific ETB agonists are used to induce either contraction or relaxation in the presence of the test compound.
-
Data Analysis: The concentration-response curves for the agonists in the presence and absence of the antagonist are used to calculate the antagonist's potency (Kb).
In Vivo Blood Pressure Measurement in Hypertensive Rats
This in vivo assay assesses the effect of a compound on blood pressure in a disease model.
-
Animal Model: Hypertensive rat models, such as DOCA-salt, SHR, or SHRSP, are used.
-
Drug Administration: The test compound (this compound) is administered orally at various doses.
-
Blood Pressure Monitoring: Blood pressure is measured at different time points after drug administration using telemetry or tail-cuff methods.
-
Data Analysis: The changes in systolic and diastolic blood pressure from baseline are calculated and compared between different dose groups and a vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating an endothelin receptor antagonist.
Endothelin Signaling Pathway and this compound's Mechanism of Action
Experimental Workflow for this compound Evaluation
A Comparative Guide to the Binding Specificity of Pabsa
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity and performance of Pabsa, a novel inhibitor of Kinase-X, against a known alternative, Compound-Y. The data presented herein is intended to offer a clear, evidence-based assessment of this compound's potential as a highly selective therapeutic agent.
Introduction
The protein kinase, Kinase-X, is a critical component of the Growth Factor Receptor (GFR) signaling pathway. Dysregulation of this pathway is a known driver in the progression of several cancers, making Kinase-X a key target for therapeutic intervention. While several inhibitors have been developed, achieving high specificity remains a significant challenge, as off-target effects can lead to toxicity and reduced efficacy.[1][2]
This compound is a novel small molecule inhibitor designed for high-affinity and selective binding to the ATP-binding pocket of Kinase-X. This guide compares the binding characteristics of this compound with Compound-Y, an existing multi-kinase inhibitor, using quantitative data from a series of in vitro and cell-based assays.
Signaling Pathway Context
The diagram below illustrates the simplified GFR signaling cascade, highlighting the central role of Kinase-X and the point of inhibition by this compound.
Quantitative Data Comparison
The following tables summarize the performance of this compound in comparison to Compound-Y across key assays.
Table 1: In Vitro Kinase Selectivity Panel
This assay measures the concentration of each inhibitor required to reduce the activity of a panel of related kinases by 50% (IC50). A lower IC50 value indicates higher potency. The selectivity of this compound is demonstrated by its significantly lower IC50 for Kinase-X compared to other kinases.
| Kinase Target | This compound (IC50, nM) | Compound-Y (IC50, nM) |
| Kinase-X | 5.2 | 45.8 |
| Kinase-A | 8,500 | 150 |
| Kinase-B | > 10,000 | 210 |
| Kinase-C | 6,750 | 95 |
Table 2: Binding Affinity via Surface Plasmon Resonance (SPR)
SPR analysis provides kinetic data on the binding interaction between the inhibitors and Kinase-X.[3][4] The association rate (k-on), dissociation rate (k-off), and the resulting dissociation constant (KD) are presented. A lower KD value signifies a stronger binding affinity.
| Compound | k-on (1/Ms) | k-off (1/s) | KD (nM) |
| This compound | 2.1 x 10⁵ | 1.5 x 10⁻⁴ | 7.1 |
| Compound-Y | 3.5 x 10⁴ | 8.2 x 10⁻³ | 234.3 |
Table 3: Cellular Potency in Glioblastoma Cell Line (U-87 MG)
This assay measures the effective concentration of each inhibitor required to reduce the phosphorylation of a downstream substrate of Kinase-X by 50% (EC50) in a human glioblastoma cell line.
| Compound | EC50 (nM) |
| This compound | 25.5 |
| Compound-Y | 350.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
This protocol outlines the procedure for determining the IC50 values for kinase inhibitors.[5][6][7]
Methodology:
-
Recombinant Kinase-X, Kinase-A, Kinase-B, and Kinase-C were each prepared in a kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).[6]
-
A generic peptide substrate was added to each kinase solution.
-
Serial dilutions of this compound and Compound-Y were prepared in DMSO and added to the kinase-substrate mixtures, followed by a 10-minute pre-incubation at 30°C.[6]
-
The kinase reaction was initiated by adding [γ-³²P]-ATP to a final concentration of 0.1 mM.[6]
-
The reaction was allowed to proceed for 30 minutes at 30°C and was terminated by the addition of 4x LDS sample buffer.[6]
-
Samples were resolved via SDS-PAGE, and the incorporation of ³²P into the substrate was quantified using autoradiography.[6]
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR)
This protocol details the measurement of binding kinetics and affinity.[3][8]
Methodology:
-
Purified, recombinant Kinase-X was immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
A series of concentrations for this compound and Compound-Y (ranging from 1 nM to 500 nM) were prepared in HBS-EP+ buffer.
-
Each inhibitor concentration was injected over the sensor surface for 180 seconds to monitor the association phase, followed by a 300-second injection of buffer to monitor the dissociation phase.[8]
-
The sensor surface was regenerated between cycles using an injection of 10 mM glycine-HCl, pH 2.5.
-
The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to determine k-on, k-off, and KD values.[9]
Western Blot for Cellular Potency
This protocol was used to determine the EC50 of the inhibitors in a cellular context by measuring the phosphorylation of a downstream target.[10]
Methodology:
-
U-87 MG cells were seeded in 6-well plates and allowed to attach overnight.
-
Cells were serum-starved for 4 hours before being treated with increasing concentrations of this compound or Compound-Y for 2 hours.
-
Following inhibitor treatment, cells were stimulated with a growth factor to activate the Kinase-X pathway.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Membranes were probed with primary antibodies specific for the phosphorylated downstream substrate and a total protein antibody as a loading control.
-
Bands were visualized using chemiluminescence, and densitometry was used to quantify the level of phosphorylation relative to the total protein.
-
EC50 values were calculated from dose-response curves.
Conclusion and Interpretation
The presented data provides a clear and objective comparison of this compound and Compound-Y.
-
Specificity: The kinase selectivity panel (Table 1) demonstrates that this compound is exceptionally selective for Kinase-X, with IC50 values for related kinases being over 1000-fold higher. In contrast, Compound-Y shows significant activity against multiple kinases, indicating a lack of specificity.
-
Affinity: SPR data (Table 2) confirms that this compound binds to Kinase-X with a significantly higher affinity (KD = 7.1 nM) compared to Compound-Y (KD = 234.3 nM). This is driven by a slower dissociation rate (k-off), suggesting a more stable drug-target complex.
-
Cellular Activity: The superior in vitro performance of this compound translates directly to a cellular environment, where it inhibits the Kinase-X pathway with approximately 14-fold greater potency than Compound-Y (Table 3).
References
- 1. biorxiv.org [biorxiv.org]
- 2. benthamscience.com [benthamscience.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro protein kinase assay [bio-protocol.org]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
A Comparative Analysis of the Therapeutic Potential of Pabsa and Bosentan in Hypertension
A comprehensive review of the preclinical data for Pabsa, a potent endothelin receptor antagonist, and its comparison with the established therapeutic agent, Bosentan, in the context of hypertension.
This guide provides a detailed comparison of the therapeutic potential of this compound and Bosentan, two endothelin (ET) receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their pharmacological profiles, efficacy in preclinical models of hypertension, and the experimental methodologies used in these key studies.
Introduction
The endothelin system, particularly the vasoconstrictive peptide endothelin-1 (ET-1) acting on ETA and ETB receptors, plays a significant role in the pathophysiology of hypertension. Consequently, endothelin receptor antagonists have emerged as a promising therapeutic class for managing elevated blood pressure. This guide focuses on this compound, a potent and long-acting ETA receptor antagonist, and compares its preclinical profile with Bosentan, the first orally active dual ETA/ETB receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH). While Bosentan's primary indication is PAH, its effects on systemic blood pressure have also been investigated, making it a relevant comparator for assessing the potential of novel antihypertensive agents like this compound.
Mechanism of Action
Both this compound and Bosentan exert their effects by blocking the binding of endothelin-1 to its receptors on vascular smooth muscle cells. This antagonism leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway of Endothelin Receptor Antagonism
Caption: Endothelin-1 signaling and points of intervention by this compound and Bosentan.
Comparative Efficacy in Preclinical Models of Hypertension
Preclinical studies in various rat models of hypertension have demonstrated the blood pressure-lowering effects of both this compound and Bosentan. The following tables summarize the key findings from these studies.
Table 1: Receptor Binding Affinities
| Compound | ETA Receptor Affinity (Ki/Kd, nM) | ETB Receptor Affinity (Ki/Kd, nM) | Receptor Selectivity (ETA:ETB) |
| This compound | 0.11 (Ki) | 25 (Ki) | ~1:227 |
| Bosentan | 12.5 (Kd) | 1100 (Kd) | ~1:88 |
Note: Ki (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity. Lower values indicate higher affinity.
Table 2: In Vivo Efficacy in Hypertensive Rat Models
| Compound | Animal Model | Route of Administration | Dose Range | Mean Arterial Pressure (MAP) Reduction | Study Reference |
| This compound | Deoxycorticosterone acetate (DOCA)-salt | Oral | 10 - 100 mg/kg | Dose-dependent and sustained reduction | [Not specified] |
| Spontaneously Hypertensive Rat (SHR) | Oral | 10 - 100 mg/kg | Dose-dependent and sustained reduction | [Not specified] | |
| Stroke-Prone SHR (SHRSP) | Oral | 10 - 100 mg/kg | Dose-dependent and sustained reduction | [Not specified] | |
| Bosentan | DOCA-salt SHR | Oral (in feed) | 100 mg/kg/day | Modest reduction | [1] |
| DOCA-salt | Intravenous | 10 mg/kg | Significant reduction | [2] | |
| Spontaneously Hypertensive Rat (SHR) | Oral (in feed) | 100 mg/kg/day | No significant effect | [Not specified] |
Experimental Protocols
General Methodology for Blood Pressure Measurement in Conscious Rats
A common method for continuous and accurate blood pressure monitoring in conscious, unrestrained rats involves implantable radio-telemetry devices.
-
Rats are anesthetized using an appropriate anesthetic agent.
-
A midline abdominal incision is made to expose the abdominal aorta.
-
The telemetry device's catheter is inserted into the aorta and secured.
-
The body of the transmitter is placed in the peritoneal cavity or in a subcutaneous pocket.
-
The incision is closed, and the animal is allowed to recover.
-
Following a recovery period of at least one week, the telemeter is activated.
-
Blood pressure, heart rate, and activity are continuously recorded by a receiver placed under the rat's cage.
-
Data is typically collected and analyzed using specialized software.
Experimental Workflow for Evaluating Antihypertensive Agents
Caption: A generalized workflow for preclinical evaluation of antihypertensive drugs.
Discussion
The preclinical data presented here suggest that this compound is a highly potent endothelin receptor antagonist with a strong affinity for the ETA receptor. Its efficacy in reducing blood pressure across multiple, mechanistically different models of hypertension, including the DOCA-salt, SHR, and SHRSP models, highlights its potential as a broad-spectrum antihypertensive agent. The sustained nature of its effect is also a desirable characteristic for a therapeutic agent.
Bosentan, while established in the treatment of PAH, demonstrates a more variable effect on systemic blood pressure in preclinical models. Some studies report a modest or no significant effect in certain hypertensive rat strains like the SHR, while others show a significant reduction in the DOCA-salt model. This variability may be related to the specific pathophysiology of the hypertensive model and the dual ETA/ETB receptor antagonism of Bosentan. The blockade of ETB receptors, which can mediate vasodilation, might partially counteract the blood pressure-lowering effect of ETA receptor blockade in some contexts.
Conclusion
Based on the available preclinical evidence, this compound demonstrates a promising profile as a potent and effective antihypertensive agent. Its high affinity and selectivity for the ETA receptor, coupled with its consistent and sustained blood pressure-lowering effects in various hypertensive models, suggest a strong therapeutic potential. In comparison, while Bosentan is an effective therapy for PAH, its utility as a systemic antihypertensive agent appears to be more model-dependent. Further head-to-head comparative studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound in the management of human hypertension.
References
head-to-head comparison of Pabsa with standard-of-care
An objective head-to-head comparison of "Pabsa" with standard-of-care treatments cannot be provided at this time. Extensive searches for a therapeutic agent, drug, or biologic known as "this compound" have not yielded any specific information. The term does not appear in publicly available databases of approved drugs or agents currently in clinical development.
It is possible that "this compound" is a new or internal codename for an investigational compound that is not yet widely disclosed, a typographical error, or a product that is not within the scope of publicly accessible scientific and medical literature.
To facilitate a comprehensive comparison, please verify the correct spelling of the product and, if possible, provide additional details such as:
-
The therapeutic area or specific indication (e.g., oncology, autoimmune disorders, infectious diseases).
-
The drug class or mechanism of action.
-
The name of the manufacturer or sponsoring institution.
Once "this compound" can be accurately identified, a detailed comparison guide will be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations for the intended audience of researchers, scientists, and drug development professionals.
Safety Operating Guide
Proper Disposal Procedures for "Pabsa" in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. The term "Pabsa" can refer to at least two different chemical compounds: 4-Aminobenzoic acid (commonly known as PABA) and 4-Amino-Azobenzene-4-Sulfonic Acid. As handling and disposal procedures are specific to the chemical, it is imperative to first correctly identify the compound by referencing the container label and the corresponding Safety Data Sheet (SDS).
Hazard Identification and Comparison
Prior to handling for disposal, it is essential to be aware of the hazards associated with each compound. The following table summarizes key safety information derived from their respective Safety Data Sheets.
| Hazard Information | 4-Aminobenzoic acid (PABA) | 4-Amino-Azobenzene-4-Sulfonic Acid |
| Primary Hazards | Skin irritation, serious eye irritation, may cause an allergic skin reaction, and respiratory irritation. May form combustible dust concentrations in air. | Skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | Wear protective gloves, protective clothing, and eye/face protection.[1] |
| Environmental Hazards | Not classified as environmentally hazardous, but should not be released into the environment. | Not classified as environmentally hazardous, but should not be released into the environment.[1] |
Step-by-Step Disposal Protocol for Solid Chemical Waste
The following is a generalized procedure for the disposal of solid chemical waste like 4-Aminobenzoic acid or 4-Amino-Azobenzene-4-Sulfonic Acid in a laboratory environment. This protocol is designed to ensure safety and compliance with most regulatory standards.
Experimental Protocol: Solid Chemical Waste Disposal
Objective: To safely collect, store, and dispose of solid chemical waste in a manner that complies with environmental regulations and institutional safety protocols.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses or goggles, lab coat, and chemical-resistant gloves.
-
Designated and compatible solid chemical waste container (e.g., a clearly labeled, sealable, and sturdy container).
-
Waste label.
-
Spatula or scoop.
-
Fume hood (if the chemical is dusty or volatile).
Procedure:
-
Waste Characterization and Segregation:
-
Confirm the identity of the chemical waste.
-
Do not mix different chemical wastes. Incompatible materials can react violently.
-
Keep solid waste separate from liquid waste.
-
-
Personal Protective Equipment (PPE):
-
Before handling the chemical waste, put on all required PPE, including safety glasses, a lab coat, and compatible gloves.
-
-
Waste Collection:
-
If the chemical is a fine powder, conduct the waste transfer within a fume hood to minimize inhalation of dust.
-
Using a clean spatula or scoop, carefully transfer the solid waste into the designated solid chemical waste container.
-
Avoid creating dust. Do not dump the powder from a height.
-
Sweep up any remaining solid waste and add it to the container.[1]
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Ensure the container is made of a material compatible with the chemical waste.
-
Do not overfill the container. It is generally recommended not to fill beyond 75-80% capacity.
-
-
Labeling:
-
Affix a completed waste label to the container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (no abbreviations).
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional procedures for waste pickup requests.
-
The final disposal method will be determined by the approved waste disposal facility and must be in accordance with local, regional, and national regulations.[1]
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Handling Guide for p-Acetamidobenzenesulfonyl Azide (p-ABSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling p-Acetamidobenzenesulfonyl azide (p-ABSA). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
p-Acetamidobenzenesulfonyl azide, commonly known as p-ABSA, is a versatile reagent in organic synthesis, primarily used as a diazo transfer agent.[1] While considered a safer alternative to other azides like tosyl azide, it is not without hazards.[2] Proper handling and the use of appropriate personal protective equipment (PPE) are paramount.
Hazard Identification and Personal Protective Equipment
p-ABSA is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized below.
Summary of Hazards:
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact.[3][4][5] | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | Eye Irrit. 2 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][5][6] | STOT SE 3 |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling p-ABSA.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Respiratory Protection | N95-rated dust mask | To be used when handling the powder form to avoid inhalation. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
Operational Plan for Handling p-ABSA
A systematic approach to handling p-ABSA will ensure minimal exposure and a safe working environment.
Experimental Workflow:
References
- 1. p-ABSA - Enamine [enamine.net]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Acetamidobenzenesulfonyl azide - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
